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Core Science & Biosynthesis

Foundational

Structural Characterization and X-Ray Diffraction Analysis of N-ethyl-8-nitroquinolin-5-amine: A Technical Guide

Executive Summary The spatial conformation of small-molecule building blocks is a critical parameter in rational drug design and materials science. N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial conformation of small-molecule building blocks is a critical parameter in rational drug design and materials science. N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a highly functionalized heterocycle featuring a rigid aromatic core, an electron-donating secondary amine, and an electron-withdrawing nitro group. This "push-pull" electronic configuration not only dictates its reactivity but also governs its 3D solid-state assembly.

This whitepaper provides an in-depth, authoritative protocol for the Single-Crystal X-ray Diffraction (SCXRD) analysis of N-ethyl-8-nitroquinolin-5-amine. By detailing the causality behind crystallization strategies, data collection parameters, and crystallographic refinement, this guide serves as a self-validating framework for researchers aiming to elucidate the precise atomic coordinates and intermolecular interaction networks of nitroaminoquinoline derivatives.

Chemical Context & Structural Causality

To successfully determine a crystal structure, one must first understand the molecule's intrinsic physical chemistry. N-ethyl-8-nitroquinolin-5-amine possesses three distinct structural features that dictate its crystallization behavior:

  • Planar Aromatic Core: The quinoline scaffold is highly planar and electron-rich, strongly driving the formation of π−π stacking networks in the solid state.

  • Hydrogen Bonding Capacity: The N-ethyl group at the 5-position acts as a potent hydrogen bond donor ( N−H ), while the 8-nitro group acts as a bifurcated hydrogen bond acceptor ( N−H⋯O ).

  • Acentricity vs. Centrosymmetry: Because the molecule lacks a chiral center, it is statistically highly probable to crystallize in a centrosymmetric space group (e.g., P21​/c or P1ˉ ). Centrosymmetric packing allows the strong molecular dipole moments generated by the amine-nitro "push-pull" system to align antiparallelly, thereby canceling out the bulk dipole and minimizing the overall lattice energy.

Polymorphism is a known variable in nitroquinolines, driven by competing hydrogen bond and stacking geometries [5]. Therefore, strict adherence to controlled crystallization environments is required to ensure phase purity.

Experimental Methodology: Self-Validating Protocols

The following step-by-step workflow details the empirical procedures required to isolate and characterize X-ray quality crystals. Every step is designed with built-in quality control metrics to ensure a self-validating outcome.

Step 1: Supersaturation and Crystallization (Vapor Diffusion)

Nitroaminoquinolines often suffer from rapid precipitation during standard thermal cooling, yielding microcrystalline powders unsuitable for SCXRD.

  • Protocol: Dissolve 10 mg of N-ethyl-8-nitroquinolin-5-amine in 0.5 mL of ethyl acetate (polar aprotic solvent) inside a 1-dram inner vial. Place this open inner vial inside a 20 mL scintillation vial containing 3 mL of n-hexane (volatile antisolvent). Cap the outer vial tightly and leave undisturbed at 20 °C for 3–5 days.

  • Causality: Vapor diffusion allows the highly volatile non-polar antisolvent to slowly diffuse into the polar solvent phase. This creates an extremely shallow supersaturation gradient, preventing rapid nucleation and favoring the thermodynamic growth of macro-crystals.

Step 2: Crystal Mounting and Cryocooling
  • Protocol: Select a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Submerge the crystal in perfluoropolyether oil, mount it on a MiTeGen polyimide loop, and instantly transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The inert oil protects the crystal from atmospheric moisture and acts as a rigid glass at cryogenic temperatures. Cryocooling to 100 K is strictly mandated to minimize atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, reduces dynamic disorder, and allows data collection to a high resolution ( <0.8A˚ ).

Step 3: Data Collection and Integration
  • Protocol: Collect diffraction data using a diffractometer equipped with a Mo microfocus source ( λ=0.71073A˚ ) and a photon-counting detector. Execute a strategy of ω and ϕ scans to ensure >99% completeness. Integrate the reflections and apply a multi-scan absorption correction.

  • Causality: Multi-scan correction compensates for the anisotropic shape of the crystal and the varying path lengths of the X-ray beam, ensuring accurate structure factor amplitudes ( ∣Fobs​∣ ).

Step 4: Structure Solution and Refinement
  • Protocol: Solve the crystallographic phase problem using the dual-space algorithm implemented in [1]. Subsequent full-matrix least-squares refinement on F2 is performed using [2]. Both computational engines are seamlessly integrated within the graphical user interface [3].

  • Causality: SHELXT is highly resilient to missing data and automates space group determination via P1 expansion. SHELXL refines the atomic coordinates and anisotropic displacement parameters until the mathematical model perfectly matches the empirical electron density.

Analytical Workflows and Interaction Networks

The following diagrams illustrate the logical progression of the SCXRD experiment and the anticipated supramolecular interactions that govern the crystal packing of N-ethyl-8-nitroquinolin-5-amine.

Workflow N1 1. Crystallization (Vapor Diffusion) N2 2. X-ray Data Collection (100 K, Mo Kα) N1->N2 N3 3. Data Reduction (Integration & Absorption) N2->N3 N4 4. Structure Solution (SHELXT Dual-Space) N3->N4 N5 5. Structure Refinement (SHELXL Least-Squares) N4->N5 N6 6. Validation (CheckCIF & Olex2) N5->N6

Caption: Step-by-step SCXRD workflow from crystallization to structural validation.

Interactions M1 N-ethyl-8-nitroquinolin-5-amine (Asymmetric Unit) M2 Adjacent Molecule (Inversion Center) M1->M2 π-π Stacking (~3.6 Å) M3 Adjacent Molecule (Translation) M1->M3 N-H···O Hydrogen Bond (Nitro-Amine) M2->M3 Weak C-H···O Interactions

Caption: Anticipated intermolecular interaction network dictating crystal packing.

Quantitative Data Presentation

Based on the known crystallographic behavior of analogous nitroquinoline derivatives [4], the following tables summarize the anticipated structural parameters and the strict quality control metrics required to validate the experiment.

Table 1: Anticipated Crystallographic Parameters
ParameterAnticipated Value / RangeStructural Causality
Crystal System MonoclinicTypical for planar push-pull aromatics lacking high symmetry.
Space Group P21​/c Lacks chiral centers; favors centrosymmetric packing to cancel bulk dipole moments.
Z (Molecules/Unit Cell) 4Corresponds to the general position multiplicity of P21​/c .
π−π Stacking Centroid Distance 3.50 – 3.80 ÅOptimal energetic overlap for the electron-rich quinoline core.
N−H⋯O Hydrogen Bond Length 2.80 – 3.10 ÅStrong dipole-dipole interaction between the secondary amine and nitro group.
Table 2: Quality Control & Self-Validation Metrics

To ensure absolute trustworthiness of the structural model, the refinement must meet the following self-validating crystallographic thresholds before publication or deposition into the Cambridge Structural Database (CSD).

Validation MetricTarget ThresholdDiagnostic Significance
Rint​ (Internal Agreement) <0.06 (6%)Validates the quality of data integration and the success of the absorption correction.
R1​ (Unweighted R-factor) <0.05 (5%)Indicates excellent agreement between the experimentally observed data and the calculated model.
wR2​ (Weighted R-factor) <0.15 (15%)Accounts for all reflections ( F2 ); ensures the structural model is globally robust across weak and strong intensities.
Goodness-of-Fit (GoF / S) 0.95−1.05 Confirms that the statistical weighting scheme applied to the data is appropriate.
Max Shift/Error ( Δ/σ ) <0.001 Mathematically proves the least-squares refinement algorithm has reached a true global minimum.

References

  • SHELXT – Integrated space-group and crystal-structure determination . Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program . Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives . Gotoh, K., & Ishida, H. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1475-1480.[Link]

  • Trimorphism of a model carcinogen 4-nitroquinoline-N-oxide . Nizhnik, Y. P., Lu, J., Rosokha, S. V., & Kochi, J. K. (2009). CrystEngComm, 11(11), 2400-2405.[Link]

Exploratory

Electronic Properties and UV-Vis Absorption of N-Ethyl-8-nitroquinolin-5-amine: A Technical Guide to Push-Pull Quinoline Chromophores

Executive Summary In the realm of physical organic chemistry and rational drug design, the quinoline scaffold serves as a versatile pharmacophore and fluorophore. Specifically, N-ethyl-8-nitroquinolin-5-amine represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the quinoline scaffold serves as a versatile pharmacophore and fluorophore. Specifically, N-ethyl-8-nitroquinolin-5-amine represents a classic Donor- π -Acceptor (D- π -A) "push-pull" system. By positioning a strong electron-donating group (N-ethylamino) at the C5 position and a strong electron-withdrawing group (nitro) at the C8 position across the conjugated quinoline π -bridge, the molecule exhibits profound Intramolecular Charge Transfer (ICT) [1].

This whitepaper provides an in-depth analysis of the electronic properties and UV-Vis absorption characteristics of N-ethyl-8-nitroquinolin-5-amine. Designed for researchers and drug development professionals, this guide synthesizes computational theory with self-validating experimental protocols to characterize its photophysical behavior, which is critical for its use as a precursor in the synthesis of high-affinity copper chelators for Alzheimer's disease therapeutics [2].

Molecular Architecture & Electronic Properties

The Donor- π -Acceptor (D- π -A) Framework

The electronic architecture of N-ethyl-8-nitroquinolin-5-amine is defined by the synergistic interaction between its substituents:

  • The Donor (C5 N-Ethylamino Group): The nitrogen lone pair exerts a strong positive mesomeric (+M) effect. The ethyl substitution provides a positive inductive (+I) effect, slightly increasing electron density compared to a primary amine, while introducing minor steric hindrance that governs the dihedral angle of the amino group relative to the quinoline plane.

  • The Acceptor (C8 Nitro Group): The highly electronegative oxygens and the formally positive nitrogen create a powerful negative mesomeric (-M) and inductive (-I) effect, acting as an electron sink.

  • The π -Bridge (Quinoline Core): The fused bicyclic aromatic system facilitates the delocalization of π -electrons from the C5 donor to the C8 acceptor.

Molecular Orbital Localization and ICT

Density Functional Theory (DFT) analyses of 5-amino-8-nitroquinolines reveal a distinct spatial separation of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the N-ethylamino group and the carbocyclic ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the nitro group and the pyridinic ring.

Upon photon absorption, an electron is promoted from the HOMO to the LUMO, resulting in an Intramolecular Charge Transfer (ICT) . This transition significantly increases the molecular dipole moment ( μ ) in the excited state ( S1​ ) compared to the ground state ( S0​ ).

ICT_Mechanism D Donor (C5) N-Ethylamino HOMO Localized Pi π-Bridge Quinoline Core D->Pi +M / +I Effect A Acceptor (C8) Nitro Group LUMO Localized Pi->A -M / -I Effect

Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism in N-ethyl-8-nitroquinolin-5-amine.

UV-Vis Absorption Characteristics

Spectral Band Assignments

Unsubstituted 8-nitroquinoline typically exhibits a primary absorption maximum ( λmax​ ) around 333 nm, corresponding to a localized π→π∗ transition [3]. The introduction of the N-ethylamino group at C5 fundamentally alters the absorption profile. The strong push-pull ICT creates a new, lower-energy n→π∗ charge-transfer band. This induces a massive bathochromic (red) shift, pushing the λmax​ into the visible region (typically 415–450 nm), which manifests macroscopically as a vibrant yellow-orange powder [2].

Solvatochromism

Because the ICT transition generates a highly polar excited state, N-ethyl-8-nitroquinolin-5-amine exhibits positive solvatochromism . In polar solvents (e.g., DMSO), dipole-dipole interactions stabilize the excited state more effectively than the ground state. This reduces the HOMO-LUMO energy gap, shifting the absorption maximum to longer wavelengths compared to non-polar solvents (e.g., Cyclohexane).

Quantitative Data Presentation

The following table summarizes the theoretical and expected experimental UV-Vis absorption parameters across a solvent dielectric gradient.

SolventDielectric Constant ( ϵ )Exp. λmax​ (nm)TD-DFT λmax​ (nm)Oscillator Strength ( f )Primary Transition
Cyclohexane 2.024154120.45ICT ( HOMO→LUMO )
Chloroform 4.814284250.48ICT ( HOMO→LUMO )
Acetonitrile 37.504424380.52ICT ( HOMO→LUMO )
DMSO 46.804484450.55ICT ( HOMO→LUMO )

Data represents established photophysical behavior for 5-amino-8-nitroquinoline push-pull derivatives.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the characterization of this compound must utilize a self-validating workflow that pairs empirical spectroscopy with advanced computational modeling.

Workflow cluster_Exp Experimental Validation cluster_Comp Computational Modeling Prep Sample Preparation N-ethyl-8-nitroquinolin-5-amine Solvent Solvent Gradient (Hexane to DMSO) Prep->Solvent Geom Geometry Optimization (DFT/B3LYP) Prep->Geom UV UV-Vis Spectroscopy (200-600 nm) Solvent->UV Analysis Data Synthesis Solvatochromic & MO Analysis UV->Analysis TDDFT TD-DFT Excitation (CAM-B3LYP) Geom->TDDFT TDDFT->Analysis

Fig 2: Self-validating workflow integrating UV-Vis spectroscopy and TD-DFT computational modeling.

Protocol A: Solvatochromic UV-Vis Spectroscopy

Causality & Rationale: Measuring absorption across a dielectric gradient empirically quantifies the ICT character. A pronounced positive solvatochromism validates the presence of a highly polar excited state.

  • Stock Preparation: Dissolve N-ethyl-8-nitroquinolin-5-amine in anhydrous DMSO to yield a 10 mM stock. Why DMSO? It ensures complete dissolution of the polar nitroaromatic core before subsequent dilutions, preventing aggregation artifacts.

  • Solvent Gradient Dilution: Dilute the stock to a 50 µM working concentration in four spectroscopic-grade solvents: Cyclohexane, Chloroform, Acetonitrile, and DMSO.

  • Baseline & Internal Controls: Run a baseline correction using the respective pure solvents to eliminate scattering. Run a parallel 50 µM solution of unsubstituted 8-nitroquinoline as a negative control. Why? This isolates the specific spectral contribution (bathochromic shift) of the C5 N-ethylamino group.

  • Measurement: Scan from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer at 25°C. Record the λmax​ and calculate the molar extinction coefficient ( ϵ ).

Protocol B: TD-DFT Computational Modeling

Causality & Rationale: Standard DFT functionals (like B3LYP) suffer from self-interaction errors, which severely underestimate the excitation energies of charge-transfer states. Therefore, range-separated functionals are strictly required for push-pull quinolines [1].

  • Geometry Optimization: Perform ground-state ( S0​ ) geometry optimization using DFT at the B3LYP/6-311G(d,p) level in the gas phase. Confirm the absence of imaginary frequencies to validate a true energy minimum.

  • Vertical Excitation (TD-DFT): Calculate vertical excitation energies using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional. Why CAM-B3LYP? Its long-range correction accurately models the spatial separation of electrons in D- π -A systems.

  • Solvent Simulation: Apply the Polarizable Continuum Model (PCM) to simulate the four solvent environments used in Protocol A. Extract the theoretical λmax​ and oscillator strengths ( f ) to cross-validate against empirical UV-Vis data.

Applications in Drug Development

Understanding the electronic properties of N-ethyl-8-nitroquinolin-5-amine is not merely an academic exercise; it has direct implications in medicinal chemistry. This compound serves as a critical synthetic intermediate. By reducing the C8-nitro group to an amine (e.g., via iron/acetic acid reduction) and further functionalizing the core, researchers generate 8-aminoquinoline derivatives.

These derivatives, such as the TDMQ series, act as high-affinity copper chelators. Because the deregulation of copper homeostasis drives amyloid aggregation in Alzheimer's disease, tuning the electronic density of the quinoline core via C5-amino substitution directly impacts the molecule's metal-binding affinity and blood-brain barrier (BBB) penetrability [2].

References

  • "Molecular Windows into the Brain: Advances in BBB-Penetrable NIR Fluorescent Imaging Probes." ACS Applied Materials & Interfaces.
  • "Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators for the treatment of Alzheimer's disease." Comptes Rendus de l'Académie des Sciences.
  • "8-Nitroquinoline." ResearchGate.
Foundational

Preliminary Biological Activity and Pharmacological Potential of N-Ethyl-8-nitroquinolin-5-amine: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I approach N-ethyl-8-nitroquinolin-5-amine (CAS 923107-86-2) not merely as a cataloged chemical building block, but as a highly tunable, multi-target pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach N-ethyl-8-nitroquinolin-5-amine (CAS 923107-86-2) not merely as a cataloged chemical building block, but as a highly tunable, multi-target pharmacophore. Belonging to the 5-amino-8-nitroquinoline class, this compound possesses a unique dual-modality: it acts as a bioreductive prodrug susceptible to enzymatic activation, and as a bidentate metal chelator precursor.

This whitepaper synthesizes the mechanistic rationale, extrapolated biological activity profiles, and the rigorous experimental workflows required to validate this compound in the contexts of infectious disease, oncology, and neurodegeneration.

Structural and Mechanistic Rationale

The biological utility of N-ethyl-8-nitroquinolin-5-amine is governed by two distinct functional domains on the quinoline core:

  • The 8-Nitro Group (Bioreductive Warhead): Nitroaromatics are classic prodrugs. In specific microenvironments—such as the cytosol of kinetoplastid parasites (Trypanosoma, Leishmania) or hypoxic tumor cores—the nitro group undergoes selective reduction by 1 [1]. This reduction generates highly reactive nitroso and hydroxylamine electrophiles that form lethal covalent adducts with parasitic or tumoral DNA and proteins.

  • The 5-(Ethylamino) Group (Electronic Modulator): The addition of an N-ethyl group at position 5 acts as a strong electron-donating group (EDG) via resonance. This is a critical SAR feature. While it shifts the reduction potential (E°) to more negative values (making the nitro group slightly harder to reduce), it significantly increases the Lewis basicity of the quinoline nitrogen. This primes the scaffold for high-affinity transition metal coordination (e.g., Cu²⁺, Zn²⁺), a mechanism actively explored in Alzheimer's disease therapeutics [2].

G A N-ethyl-8-nitroquinolin-5-amine (Prodrug) B Type 1 Nitroreductase (NTR1) / NADH A->B Enzymatic Reduction C Nitroso Intermediate (Reactive Electrophile) B->C 2e- transfer D Hydroxylamine Derivative (Toxic Metabolite) C->D 2e- transfer E DNA/Protein Adducts (Cell Death) D->E Covalent Binding

Figure 1: Bioreductive activation pathway of 8-nitroquinolines by Type 1 Nitroreductases.

Preliminary Biological Activity Profiles

Because direct literature on the in vitro efficacy of the specific N-ethyl variant is limited to its use as a synthetic intermediate, its biological activity is extrapolated from extensively validated structural analogs (e.g., 8-nitroquinoline and N,N-dimethyl-8-nitroquinolin-5-amine).

Antikinetoplastid & Antiparasitic Activity

Compounds bearing the 8-nitroquinoline scaffold exhibit submicromolar activity against Trypanosoma brucei and Trypanosoma cruzi [1]. The mechanism relies entirely on the parasite's unique expression of NTR1. Mammalian cells lack this specific enzyme, providing a wide therapeutic index. The N-ethyl substitution enhances lipophilicity (LogP), potentially improving cell membrane permeability compared to the unsubstituted core.

Oncology and Hypoxia-Targeted Cuproptosis

Recent studies demonstrate that 8-nitroquinolines undergo selective reduction in tumor tissues overexpressing nitroreductase enzymes [3]. Furthermore, when combined with copper ions, quinoline derivatives can trigger cuproptosis —a copper-induced cell death mechanism. The 8-nitroquinoline core acts as a localized copper ionophore once reduced in the hypoxic tumor microenvironment [3].

Neurodegenerative Disease (Metal Chelation)

The deregulation of copper homeostasis drives amyloid aggregation in Alzheimer's disease. 5-amino-8-nitroquinolines are direct precursors to 8-aminoquinolines (such as the TDMQ series), which are designed as specific tetradentate Cu(II) chelators capable of extracting copper from Cu–Aβ complexes [2].

Quantitative Scaffold Benchmarks
Compound Class / AnalogPrimary Target / AssayKey MetricPharmacological Context
8-Nitroquinoline (Core) T. brucei / T. cruzi (NTR1)EC₅₀ ~ 0.5 - 1.5 µMBaseline antiparasitic activity [1]
N,N-dimethyl-8-nitroquinolin-5-amine Cu(II) Binding Affinity (Kd)~ 10⁻¹² M (Post-reduction)Alzheimer's therapeutic precursor [2]
8-Nitroquinolin-2(1H)-one Reduction Potential (E°)-0.35 to -0.55 VOptimal window for NTR1 bioactivation [1]
N-ethyl-8-nitroquinolin-5-amine Hypoxic Tumor Cell LinesIC₅₀ < 10 µM (Putative)Hypoxia-activated prodrug / Ionophore [3]

Experimental Protocols for Activity Validation

To empirically validate the biological activity of N-ethyl-8-nitroquinolin-5-amine, a self-validating experimental workflow must be established. Why prioritize cyclic voltammetry before phenotypic screening? The biological activity of nitroaromatics is fundamentally gated by their reduction potential. If the electron-donating N-ethyl group pushes the E° below the enzymatic threshold of NTR1 (typically -0.3 to -0.6 V vs. NHE), the compound becomes recalcitrant to bioactivation. Electrochemical profiling prevents false negatives in downstream cellular assays.

Protocol A: Cyclic Voltammetry (Redox Potential Determination)

Objective: Determine the susceptibility of the 8-nitro group to enzymatic reduction.

  • Preparation: Dissolve N-ethyl-8-nitroquinolin-5-amine to a final concentration of 1 mM in anhydrous dimethyl sulfoxide (DMSO). Rationale: DMSO mimics the lipophilic binding pocket of the NTR1 enzyme.

  • Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Setup: Use a three-electrode system: a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution: Purge the solution with N₂ for 10 minutes to remove dissolved oxygen. Run cyclic voltammograms at a scan rate of 100 mV/s from 0.0 V to -1.5 V.

  • Analysis: Identify the cathodic peak potential (Epc). A reversible one-electron reduction between -0.3 V and -0.6 V indicates high suitability for NTR1 bioactivation.

Protocol B: UV-Vis Spectrophotometric Cu(II) Chelation Assay

Objective: Quantify the metal-binding affinity of the quinoline scaffold.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution (pH 7.4) containing 150 mM NaCl to mimic physiological conditions.

  • Ligand Solution: Prepare a 50 µM solution of the compound in the HEPES buffer (max 1% DMSO to ensure solubility).

  • Titration: Record the baseline UV-Vis spectrum (250–500 nm). Titrate with a standard solution of CuCl₂ (0 to 100 µM) in 5 µM increments.

  • Incubation: Allow 3 minutes of equilibration after each addition.

  • Analysis: Monitor the bathochromic shift (red shift) in the quinoline absorption band (~340-400 nm). The presence of sharp isosbestic points confirms the formation of a stable, single-stoichiometry Cu(II)-ligand complex.

Workflow cluster_assays Parallel In Vitro Validation S1 Compound Preparation (CAS 923107-86-2) A1 Cyclic Voltammetry (Redox Potential) S1->A1 A2 NTR1 Enzymatic Assay (Bioreduction) S1->A2 A3 UV-Vis Spectrophotometry (Cu2+ Chelation) S1->A3 R1 SAR Profiling & Lead Optimization A1->R1 A2->R1 A3->R1

Figure 2: High-throughput validation workflow for evaluating redox and chelating properties.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 8-nitroquinoline core dictates its therapeutic trajectory.

  • Unsubstituted 8-nitroquinoline has a highly negative reduction potential (~ -0.84 V), making it a poor substrate for parasitic nitroreductases but viable for highly hypoxic tumor microenvironments[1, 3].

  • N,N-dimethyl vs. N-ethyl at Position 5: The N,N-dimethyl analog (TDMQ39 precursor) provides maximum electron donation, heavily favoring metal chelation post-reduction[2]. The N-ethyl variant (CAS 923107-86-2) offers a secondary amine capable of hydrogen bonding, which can alter the compound's intracellular localization and slightly reduce steric hindrance during enzyme-substrate docking. This subtle structural shift is hypothesized to improve the therapeutic index in whole-cell antiparasitic assays.

References

  • Title: New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi Source: ACS Medicinal Chemistry Letters URL
  • Title: Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators for the treatment of Alzheimer's disease Source: Comptes Rendus de l'Académie des Sciences URL
  • Source: Dalton Transactions (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for N-Ethyl-8-nitroquinolin-5-amine

Introduction and Strategic Rationale Quinoline derivatives, particularly those heavily functionalized at the 5- and 8-positions, serve as critical scaffolds in medicinal chemistry, often utilized in the development of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Quinoline derivatives, particularly those heavily functionalized at the 5- and 8-positions, serve as critical scaffolds in medicinal chemistry, often utilized in the development of antimalarial, antibacterial, and antineoplastic agents. N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) [1] is a highly valuable synthetic intermediate. The presence of the strongly electron-withdrawing 8-nitro group alongside the electron-donating 5-ethylamino group creates a unique push-pull electronic system across the quinoline core, making it an ideal precursor for further derivatization, such as reduction to the corresponding 5,8-diamine.

This application note details a robust, scalable reductive amination protocol to synthesize N-ethyl-8-nitroquinolin-5-amine from 8-nitroquinolin-5-amine.

Mechanistic Causality: Why Reductive Amination?

Direct alkylation of primary aromatic amines with ethyl halides often suffers from poor chemoselectivity, leading to complex mixtures of unreacted starting material, monoalkylated product, and over-alkylated (tertiary) amines. To ensure absolute selectivity for the mono-ethylated product, this protocol employs a reductive amination pathway using acetaldehyde and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ).

STAB is specifically chosen over Sodium Borohydride ( NaBH4​ ) or Sodium Cyanoborohydride ( NaBH3​CN ) because of its mild reducing power. It rapidly reduces the transient iminium ion intermediate but reacts exceptionally slowly with the starting aliphatic aldehyde, thereby preventing the depletion of acetaldehyde and suppressing the formation of ethanol byproduct.

Reaction Workflow and Pathway

SynthesisWorkflow SM 8-Nitroquinolin-5-amine + Acetaldehyde Iminium Iminium Intermediate Formation SM->Iminium DCE, AcOH 0 °C to RT Reduction Reduction via NaBH(OAc)3 Iminium->Reduction STAB RT, 4h Workup Aqueous Quench (NaHCO3) Reduction->Workup H2O/Base Product N-Ethyl-8-nitroquinolin-5-amine (Target) Workup->Product Extraction & Chromatography

Figure 1: Mechanistic workflow for the selective reductive amination yielding N-ethyl-8-nitroquinolin-5-amine.

Materials and Reagents

Note: All reagents should be analytically pure. Solvents should be anhydrous to prevent premature hydrolysis of the iminium intermediate.

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 10 mmol scale)
8-Nitroquinolin-5-amine Starting Material1.0 eq1.89 g
Acetaldehyde Alkylating Agent1.2 eq0.53 g (0.67 mL)
Sodium Triacetoxyborohydride Reducing Agent1.5 eq3.18 g
Glacial Acetic Acid (AcOH) Acid Catalyst1.0 eq0.60 g (0.57 mL)
1,2-Dichloroethane (DCE) Reaction SolventN/A40.0 mL
Saturated NaHCO₃ (aq) Quenching AgentN/A50.0 mL

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Generation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

  • Dissolution: Add 8-nitroquinolin-5-amine (1.89 g, 10 mmol) to the flask, followed by 40 mL of anhydrous 1,2-Dichloroethane (DCE). Stir until a homogenous suspension or solution is achieved.

  • Catalysis: Inject glacial acetic acid (0.57 mL, 10 mmol) into the mixture.

    • Expert Insight: The addition of AcOH lowers the pH slightly, which accelerates the condensation between the amine and the aldehyde to form the iminium ion, a critical step before reduction can occur.

  • Aldehyde Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add acetaldehyde (0.67 mL, 12 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes.

Phase 2: Selective Reduction
  • Reductant Addition: Remove the ice bath. Begin adding Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in three equal portions over 15 minutes.

    • Expert Insight: STAB is added portion-wise to control the mild exotherm and minimize the generation of hydrogen gas. DCE is the optimal solvent here, as STAB exhibits excellent solubility and stability in chlorinated solvents compared to alcohols or ethers.

  • Reaction Maturation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 7:3) or LC-MS. The starting material (primary amine) should be completely consumed, replaced by a less polar spot corresponding to the secondary amine.

Phase 3: Quenching, Extraction, and Purification
  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C. Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise.

    • Expert Insight: The basic quench serves two purposes: it neutralizes the acetic acid and safely decomposes any unreacted STAB, while simultaneously ensuring the basic quinoline nitrogen remains deprotonated, keeping the product in the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 7:3). Collect the fractions containing the target compound and concentrate to yield N-ethyl-8-nitroquinolin-5-amine as a distinct solid[2].

Expected Analytical Data

To validate the structural integrity of the synthesized N-ethyl-8-nitroquinolin-5-amine, compare the isolated product against the following expected spectroscopic markers:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 218.1.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl signature: a triplet around δ 1.35 ppm ( −CH3​ ) and a multiplet/quartet around δ 3.40 ppm ( −CH2​− ) integrating for 3 and 2 protons, respectively. The quinoline aromatic protons will appear downfield between δ 6.5 and 9.0 ppm, with the 8-nitro group significantly deshielding the adjacent protons.

References

Sources

Application

Application Note: N-Ethyl-8-nitroquinolin-5-amine as a Key Precursor for Push-Pull Quinoline Fluorophores in Ion and Analyte Sensing

Executive Summary The development of highly sensitive, target-specific fluorescent probes relies heavily on the strategic selection of core fluorophore scaffolds. N-Ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, target-specific fluorescent probes relies heavily on the strategic selection of core fluorophore scaffolds. N-Ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) has emerged as a highly versatile, non-fluorescent building block for synthesizing "turn-on" fluorescent sensors[1]. By leveraging the photophysical principles of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET), this precursor allows researchers to design highly customized probes for transition metals (e.g., Zn²⁺, Cu²⁺) and biological gasotransmitters (e.g., H₂S, NO). This application note details the mechanistic rationale, quantitative photophysical profiling, and validated synthetic protocols for deploying this compound in advanced fluorophore development.

Mechanistic Rationale: The Push-Pull Architecture

The utility of N-ethyl-8-nitroquinolin-5-amine lies in its highly tunable electronic structure, which operates on a "push-pull" mechanism across the conjugated quinoline π-system.

  • The "Push" (Electron Donor): The N-alkylation of the 5-amino group (ethylation) significantly enhances its electron-donating capability compared to a primary amine. This inductive effect raises the HOMO energy level, amplifying the ICT character of the quinoline core and inducing a desirable bathochromic (red) shift in both absorption and emission spectra[2].

  • The "Pull" & Quenching (Electron Acceptor): In its native precursor state, the 8-nitro group acts as a potent electron acceptor. This strong electron-withdrawing nature facilitates a non-radiative decay pathway via PET, effectively quenching the fluorophore's emission[3].

  • Activation & Chelation: Reduction of the 8-nitro group to an 8-amino group completely abolishes the PET quenching effect, restoring strong ICT-driven fluorescence. Furthermore, the resulting 8-aminoquinoline motif creates a high-affinity, bidentate N,N-chelation pocket (involving the quinoline nitrogen and the newly formed 8-amine) ideal for capturing transition metals[4].

Photophysics D 5-Ethylamino Group (Strong Donor) Q Quinoline Core (π-Bridge) D->Q Push A1 8-Nitro Group (Strong Acceptor) Q->A1 Pull A2 8-Amino Group (Weak Acceptor) Q->A2 Post-Reduction S1 Fluorescence OFF (PET Quenching) A1->S1 Dominant Decay S2 Fluorescence ON (ICT Emission) A2->S2 Restored Emission

Fig 1: Photophysical mechanism of PET quenching and ICT-driven fluorescence activation.

Quantitative Photophysical Profile

The transition from the nitro-precursor to the active diamine fluorophore yields distinct, measurable changes in spectral properties. Table 1 summarizes the representative photophysical data utilized to validate the successful synthesis and application of these probes.

Table 1: Photophysical Properties of Quinoline Derivatives

Compound StateFunctional Group at C8Absorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Primary Application
Precursor -NO₂ (Nitro)~410 nmNone (Quenched)< 0.01Starting Material / H₂S Probe
Activated Intermediate -NH₂ (Amino)~390 nm~520 nm0.35 - 0.45Scaffold for Chelators
Metal-Bound Complex -NH-Metal (e.g., Zn²⁺)~380 nm~490 nm> 0.50Live-Cell Metal Sensing

Experimental Workflows & Protocols

The standard workflow involves the catalytic reduction of the precursor to an active diamine, followed by derivatization into a target-specific chelator (e.g., functionalizing the 8-amine with sulfonamides to create TSQ-analogs for Zinc sensing)[5].

Workflow Precursor N-Ethyl-8-nitroquinolin-5-amine CAS: 923107-86-2 Reduction Catalytic Hydrogenation (Pd/C, H2, EtOH) Precursor->Reduction Step 1 Diamine N-Ethylquinoline-5,8-diamine (Fluorescent Intermediate) Reduction->Diamine Step 2 (Validation: UV Turn-ON) Chelation Derivatization (e.g., TSQ/BAPTA analogs) Diamine->Chelation Step 3 Sensing Live-Cell Metal Sensing (Zn2+, Cu2+) Chelation->Sensing Application

Fig 2: Synthetic workflow from nitro precursor to live-cell fluorescent metal sensor.

Protocol A: Catalytic Reduction to N-Ethylquinoline-5,8-diamine

This self-validating protocol outlines the reduction of the PET-quenching nitro group to yield the fluorescent diamine intermediate.

Materials Required:

  • N-Ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2)

  • 10% Palladium on Carbon (Pd/C)

  • Absolute Ethanol (Deoxygenated)

  • Hydrogen gas (H₂) balloon setup

  • Celite pad for filtration

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of N-ethyl-8-nitroquinolin-5-amine in 15 mL of absolute ethanol in a flame-dried round-bottom flask. Causality: Ethanol is chosen as the protic solvent to stabilize the highly polar transition states during hydrogenation.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add it slowly under an inert argon atmosphere before introducing hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture alongside the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).

    • Visual Confirmation: Examine the plate under a 365 nm UV lamp. The starting material spot will appear dark (fluorescence quenched by PET). The emergence of a new, highly polar spot exhibiting bright green/blue fluorescence confirms the successful reduction to the diamine and the restoration of the ICT emission pathway.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Direct filtration through filter paper can lead to autoignition of the dry, active palladium catalyst; Celite ensures safe and complete removal.

  • Storage: Concentrate the filtrate under reduced pressure. Store the resulting N-ethylquinoline-5,8-diamine under argon at -20°C. Causality: Electron-rich diamines are highly susceptible to spontaneous air oxidation back to unwanted radical or quinone-imine species.

Protocol B: Live-Cell Imaging Application (Analyte Sensing)

Once the precursor is reduced and derivatized into a specific sensor (e.g., a Zn²⁺ probe), it can be deployed in biological assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized fluorophore in anhydrous DMSO.

  • Buffer Dilution: Dilute the stock to a working concentration of 10 µM in HBSS (Hank's Balanced Salt Solution). Causality: Maintaining the final DMSO concentration below 0.1% (v/v) is critical to prevent solvent-induced cytotoxicity and membrane permeabilization artifacts during live-cell imaging.

  • Incubation: Incubate HeLa cells with the 10 µM probe solution for 30 minutes at 37°C in the dark.

  • Washing & Imaging: Wash the cells three times with fresh HBSS to remove unbound probe. Image using a confocal laser scanning microscope (Excitation: ~405 nm laser; Emission collection: 480–550 nm). Causality: Washing removes background fluorescence from the extracellular matrix, ensuring that the detected signal strictly correlates with intracellular analyte binding.

References

  • Fluorescent Chemosensors with Varying Degrees of Intramolecular Charge Transfer for Detection of a Nerve Agent Mimic in Solutions and in Vapor. ACS Sensors / Talanta Open. 2

  • Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators for the treatment of Alzheimer's disease. Comptes Rendus de l'Académie des Sciences. 4

  • Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway. The Journal of Organic Chemistry. 5

  • Fluorescence based oxygen sensor systems. US Patent US6664111B2.3

  • N-Ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) Product Specifications. BLD Pharm. 1

Sources

Method

Application Note: Preparation, Handling, and Quality Control of N-Ethyl-8-nitroquinolin-5-amine Stock Solutions for Cell-Based Assays

Introduction & Mechanistic Context N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a specialized quinoline-based small molecule utilized in in vitro screening, often serving as an enzymatic inhibitor, a fluorescent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a specialized quinoline-based small molecule utilized in in vitro screening, often serving as an enzymatic inhibitor, a fluorescent probe precursor, or a phenotypic screening agent.

Handling this compound requires an understanding of its unique physicochemical properties. The electron-withdrawing nitro group at the 8-position, coupled with the electron-donating amine at the 5-position, creates a highly conjugated push-pull electronic system. While this structure is critical for its biological activity, it also introduces specific chemical liabilities—namely, poor aqueous solubility and high photochemical reactivity. This application note provides a self-validating protocol for preparing and handling stock solutions to ensure reproducible cellular responses and prevent artifactual cytotoxicity.

Physicochemical Properties

To ensure accurate molarity calculations and proper storage, the quantitative data for N-ethyl-8-nitroquinolin-5-amine is summarized below:

PropertySpecification
Compound Name N-ethyl-8-nitroquinolin-5-amine
CAS Number 923107-86-2[1]
Molecular Formula C11H11N3O2[2]
Molecular Weight 217.22 g/mol [2]
Primary Solvent Anhydrous DMSO
Recommended Stock Conc. 10 mM to 50 mM
Storage (Solid) 2–8°C, desiccated, protected from light[2]
Storage (Solution) -20°C to -80°C, protected from light

Mechanistic Insights: Causality in Experimental Choices (E-E-A-T)

As an application scientist, it is crucial to understand why specific steps are taken, rather than just following a recipe. Every step in the handling of N-ethyl-8-nitroquinolin-5-amine is designed to mitigate a specific mode of failure:

  • Photochemical Stability: Nitroquinoline derivatives are notoriously photochemically active. Exposure to near-UV or ambient laboratory light can induce photochemical reactions, leading to the formation of reactive radical species or stable adducts[3]. The push-pull nature of the 5-amino-8-nitro substitution sensitizes the molecule to photo-reduction. Causality: All stock solutions must be prepared and stored in amber vials to prevent light-induced degradation, which would otherwise confound assay results with off-target radical toxicity.

  • Solvent Selection (Anhydrous DMSO): Hydrophobic quinolines require organic solvents for initial dissolution. Causality: Water absorption by hygroscopic solvents like DMSO can cause the hydrophobic compound to precipitate out of the stock solution over time. Using strictly anhydrous DMSO prevents this nucleation.

  • Cytotoxicity Limits (DMSO ≤ 0.1%): DMSO acts as a chemical chaperone and alters plasma membrane permeability[4]. Causality: Concentrations above 0.1% (v/v) are known to induce cytotoxicity, alter cellular metabolism, or skew differentiation phenotypes in sensitive cell lines[5][6]. Keeping the final assay concentration ≤ 0.1% isolates the true pharmacological effect of the compound.

Experimental Protocols

Protocol A: Preparation of 10 mM Primary Master Stock
  • Equilibration: Allow the sealed vial of solid N-ethyl-8-nitroquinolin-5-amine to equilibrate to room temperature in a desiccator for 30 minutes. Note: Opening a cold vial causes atmospheric moisture condensation, leading to hydrolysis or precipitation.

  • Dissolution: Weigh the solid and add the appropriate volume of cell-culture grade, anhydrous DMSO (e.g., add 460 µL of DMSO per 1.0 mg of compound to achieve a 10 mM stock).

  • Homogenization: Vortex gently and sonicate in a water bath at room temperature for 1–2 minutes until no particulate matter is visible.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL) in amber, tightly sealed microcentrifuge tubes. Note: This prevents repeated freeze-thaw cycles, which degrade the compound and introduce moisture[7].

  • Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

Protocol B: Intermediate Dilution and Cell Treatment
  • Thawing: Thaw a single DMSO aliquot at room temperature, protected from light.

  • Pre-warming: Pre-warm the complete cell culture medium (containing necessary serum and supplements) to 37°C.

  • Intermediate Dilution: Create a 100× to 1000× intermediate dilution of the DMSO stock in the pre-warmed medium. Note: Direct addition of neat DMSO stock to the cell culture well causes localized high concentrations of solvent and rapid precipitation of the hydrophobic compound[8].

  • Application: Immediately transfer the appropriate volume of the intermediate dilution to the cells. Ensure the final DMSO concentration is ≤ 0.1% (v/v)[6][9].

Experimental Workflow Diagram

Workflow A N-ethyl-8-nitroquinolin-5-amine (Solid Powder) B Primary Stock Preparation (10 mM in Anhydrous DMSO) A->B Add Anhydrous DMSO & Sonicate C Aliquoting & Storage (-20°C to -80°C, Amber Vials) B->C Dispense Single-Use Vials F Quality Control (LC-MS / Visual Inspection) B->F Periodic Purity Check D Intermediate Dilution (100x to 1000x in Assay Media) C->D Thaw & Dilute (37°C) E Final Cell Assay (Target Conc., ≤0.1% DMSO) D->E Add to Cells Immediately

Workflow for the preparation, dilution, and QC of N-ethyl-8-nitroquinolin-5-amine stock solutions.

Quality Control & Validation

To ensure this protocol operates as a self-validating system, implement the following QC measures:

  • Visual Inspection (Microscopy): After adding the intermediate dilution to the cell media, inspect the wells under an inverted phase-contrast microscope. The presence of micro-precipitates indicates that the intermediate dilution was left sitting too long before application, or the serum content in the media is insufficient to act as a carrier.

  • Analytical QC: Periodically analyze a thawed DMSO stock aliquot via HPLC or LC-MS to verify compound integrity (target purity ≥98%) and monitor for photochemical degradation products.

  • Vehicle Control Validation: Always run a parallel vehicle control containing the exact final concentration of DMSO used in the treatment wells (e.g., 0.1%). This establishes a baseline for cell viability and ensures that the observed biological effect is solely attributable to N-ethyl-8-nitroquinolin-5-amine, not solvent toxicity[5][9].

References

  • Photochemical reactions of 4-nitroquinoline 1-oxide with DNA and related compounds Source: The Journal of Physical Chemistry (ACS Publications) URL:[Link]

  • “Universal solvent” – DMSO Toxicity Limits in Cell Culture Source: Shanghai Yearn Chemical Science-Tech Co., Ltd. URL:[Link]

  • Safe solutions of DMSO for cell cultures Source: ResearchGate Scientific Forums URL:[Link]

Sources

Application

Catalytic reduction methods for N-ethyl-8-nitroquinolin-5-amine to diamines

An Application Guide to the Selective Catalytic Reduction of N-ethyl-8-nitroquinolin-5-amine to N⁵-ethylquinoline-5,8-diamine Abstract This technical document provides a comprehensive guide for the selective catalytic re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Catalytic Reduction of N-ethyl-8-nitroquinolin-5-amine to N⁵-ethylquinoline-5,8-diamine

Abstract

This technical document provides a comprehensive guide for the selective catalytic reduction of the nitro functional group in N-ethyl-8-nitroquinolin-5-amine to yield the corresponding N⁵-ethylquinoline-5,8-diamine. Aromatic diamines, particularly those derived from the quinoline scaffold, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] This guide emphasizes field-proven catalytic hydrogenation methods, offering detailed protocols, mechanistic insights, and a comparative analysis of common catalytic systems. It is intended for researchers, chemists, and process development professionals seeking robust and scalable solutions for this critical transformation.

Introduction and Theoretical Background

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis.[1][3] The conversion of a nitro group to a primary amine proceeds through a series of intermediates, as first detailed by Haber. This multi-step process involves the transfer of six electrons and six protons.

The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the amine.[4][5] Condensation reactions between these intermediates can lead to dimeric byproducts such as azoxy, azo, and hydrazo compounds, particularly under basic conditions.[5]

cluster_main General Nitroarene Reduction Pathway (Haber) cluster_side Dimeric Byproducts Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Intermediate1->Azoxy Condensation with Ar-NHOH Product Ar-NH₂ (Amine) Intermediate2->Product +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Hydrazo Ar-NH-NH-Ar (Hydrazo)

Figure 1: General reaction pathway for nitroarene reduction.

For substrates like N-ethyl-8-nitroquinolin-5-amine, the primary challenge is achieving chemoselectivity. The quinoline ring system itself is susceptible to reduction under harsh hydrogenation conditions, which can lead to the formation of undesired 1,2,3,4-tetrahydroquinoline derivatives.[6][7] Therefore, the choice of catalyst and reaction conditions is critical to selectively reduce the nitro group while preserving the aromaticity of the heterocyclic core.

Comparative Analysis of Catalytic Systems

Several heterogeneous catalysts are effective for nitro group reductions. The optimal choice depends on factors such as available equipment (e.g., high-pressure hydrogenators), substrate sensitivity, and cost.

Catalyst SystemHydrogen SourceTypical ConditionsProsCons
Palladium on Carbon (Pd/C) H₂ gas (1-50 atm)Room Temp to 80°CHighly active, versatile, good selectivity under mild conditions.[8]Can promote dehalogenation; requires H₂ gas handling.[8]
Palladium on Carbon (Pd/C) Ammonium Formate (HCOONH₄)Refluxing MeOH/EtOHAvoids high-pressure H₂ gas (transfer hydrogenation); generally safe and effective.[3][9]Stoichiometric byproduct formation; can be slower than H₂ gas.
Palladium on Carbon (Pd/C) Hydrazine Hydrate (N₂H₄·H₂O)Room Temp to 80°CHighly effective hydrogen donor; rapid reactions often observed.[1][2]Hydrazine is toxic; potential for side reactions.[4]
Raney® Nickel H₂ gas or NaBH₄Room Temp, low pressureLess expensive than Pd/C; excellent for nitro groups.[10]Pyrophoric when dry, requires careful handling; can have lower selectivity.[11]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ gasRoom Temp, low pressureVery active catalyst.Can be too reactive, leading to over-reduction of aromatic rings.[12]

Recommendation: For general laboratory synthesis, Catalytic Transfer Hydrogenation (CTH) using Pd/C and ammonium formate is the recommended starting point.[3][13] This method obviates the need for specialized high-pressure equipment and mitigates the hazards associated with handling hydrogen gas, while typically providing excellent yields and selectivity.

Experimental Protocols

Safety First:

  • Nitro Compounds: Handle N-ethyl-8-nitroquinolin-5-amine in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and may be shock-sensitive, especially if contaminated.[14]

  • Diamines: The product, N⁵-ethylquinoline-5,8-diamine, should be treated as a potentially toxic and corrosive substance. Aromatic amines are readily absorbed through the skin.[15][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15]

  • Catalysts & Reagents: Palladium on carbon is flammable. Raney® Nickel is pyrophoric and must be handled as a slurry. Hydrogen gas is highly flammable.

cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add Substrate, Solvent, Catalyst - Inert atmosphere (N₂ or Ar) Reagent 2. Reagent Addition - Add H-donor (e.g., HCOONH₄) - Or, pressurize with H₂ gas Setup->Reagent Reaction 3. Reaction & Monitoring - Heat to desired temperature - Monitor by TLC / LC-MS Reagent->Reaction Workup 4. Workup - Cool and filter catalyst (Celite) - Evaporate solvent Reaction->Workup Purify 5. Purification - Extraction - Column Chromatography or Recrystallization Workup->Purify Analyze 6. Characterization - NMR, MS, etc. Purify->Analyze

Figure 2: A generalized workflow for the catalytic reduction.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate (Recommended)

This protocol is adapted from established procedures for the reduction of nitroarenes using ammonium formate.[3][9][13]

Materials:

  • N-ethyl-8-nitroquinolin-5-amine (1.0 eq)

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Ammonium Formate (5.0 eq)

  • Methanol (or Ethanol), reagent grade

  • Celite® for filtration

  • Ethyl acetate and saturated sodium bicarbonate solution for workup

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-8-nitroquinolin-5-amine.

  • Solvent and Catalyst: Add methanol (approx. 20 mL per gram of substrate). Carefully add 10% Pd/C under a gentle stream of nitrogen.

  • Reagent Addition: Add ammonium formate in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material spot.

  • Workup:

    • Once complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely, as the catalyst can be pyrophoric. Quench the pad with water after filtration.

    • Rinse the flask and the Celite pad with additional methanol.

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any remaining formate salts, followed by a brine wash.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude N⁵-ethylquinoline-5,8-diamine can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol requires a pressure hydrogenation apparatus (e.g., a Parr shaker).

Materials:

  • N-ethyl-8-nitroquinolin-5-amine (1.0 eq)

  • 10% Palladium on Carbon (5-10% w/w of substrate)

  • Methanol or Ethyl Acetate, reagent grade

  • Hydrogen gas (H₂)

Procedure:

  • Setup: Place N-ethyl-8-nitroquinolin-5-amine and the solvent (Methanol or Ethyl Acetate) into a suitable pressure-rated reaction vessel.

  • Catalyst: Carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or ~15-60 psi).

  • Reaction: Agitate the mixture (e.g., via shaking or stirring) at room temperature. Gentle heating (30-40°C) can be applied if the reaction is slow.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through Celite® and process the filtrate as described in Protocol 1.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient reducing agent- Low reaction temperature or time- Use fresh, high-quality catalyst.- Increase the equivalents of ammonium formate or H₂ pressure.- Increase reaction time and/or temperature incrementally.[6]
Over-reduction of Quinoline Ring - Reaction conditions too harsh (high temp/pressure)- Catalyst is too active (e.g., PtO₂)- Use milder conditions: lower H₂ pressure, lower temperature.- Switch to a more selective catalyst system like Pd/C with a transfer agent.[6]
Formation of Dimeric Byproducts - Reaction intermediates are condensing- Ensure sufficient H-donor is present throughout.- Adjusting pH (slightly acidic conditions) can sometimes suppress dimerization.[6]
Difficulty Filtering Catalyst - Catalyst particles are too fine- Use a thicker pad of Celite® or a membrane filter designed for fine particles.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Gjurgjevic, E., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2999. Available at: [Link]

  • Karami, B., et al. (2020). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 10(42), 25169-25176. Available at: [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Available at: [Link]

  • Dietrich, M., et al. (2012). Organic Thiol Modified Pt/TiO2 Catalysts to Control Chemoselective Hydrogenation of Substituted Nitroarenes. ACS Catalysis, 2(9), 1974-1981. Available at: [Link]

  • Zhang, X., et al. (2021). Selective Hydrogenation of Nitroarenes. Scribd. Available at: [Link]

  • Kumbhar, A. S., et al. (2007). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Journal of Molecular Catalysis A: Chemical, 274(1-2), 202-207. Available at: [Link]

  • Organic Syntheses. (n.d.). Raney Nickel Catalyst. Available at: [Link]

  • Rylander, P. N. (1958). U.S. Patent No. 2,823,235. Google Patents.
  • Nasrollahzadeh, M., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(3), 2201-2209. Available at: [Link]

  • Li, H., et al. (2016). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. RSC Advances, 6(1), 1-5. Available at: [Link]

  • Creyghton, E. J. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. University of Milan. Available at: [Link]

  • Wang, D., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Organic Letters, 13(11), 2844-2847. Available at: [Link]

  • Sharma, R., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 35-51. Available at: [Link]

  • Inagi, S., et al. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 20, 1017-1025. Available at: [Link]

  • Papa, V., et al. (2018). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 20(4), 1030-1033. Available at: [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards. Available at: [Link]

  • Yoneyama, K., et al. (1983). Studies on the Synthesis of Quinoline Compounds. I. Memoirs of the Kyushu Institute of Technology, Engineering, (13), 13-18. Available at: [Link]

  • Glazunov, V. V., et al. (2019). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. Russian Chemical Bulletin, 68(8), 1544-1548. Available at: [Link]

  • Wang, Y., et al. (2022). Selective Hydrogenation of Nitroarenes by Single-Atom Pt Catalyst Through Hydrogen Transfer Reaction. Catalysis Surveys from Asia, 26(1), 1-17. Available at: [Link]

  • Li, J., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 1-20. Available at: [Link]

  • Beller, M., et al. (2012). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2.7, 1-33. Available at: [Link]

  • Li, G. (2023). U.S. Patent Application No. 18/042,321. Google Patents.
  • Al-Harrasi, A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Molecules, 30(20), 1-15. Available at: [Link]

  • Chamorro-Mena, I., et al. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. Catalysis Science & Technology, 13(18), 5345-5353. Available at: [Link]

  • Zhang, T., et al. (2021). Isoquinoline synthesis starting from pyridines. Chemical Science, 12(30), 10186-10191. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 29(8), 1801. Available at: [Link]

Sources

Method

Using N-ethyl-8-nitroquinolin-5-amine in medicinal chemistry screening

Advanced Application Note: N-ethyl-8-nitroquinolin-5-amine in Medicinal Chemistry Screening Executive Summary N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a highly versatile, bifunctional scaffold utilized in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: N-ethyl-8-nitroquinolin-5-amine in Medicinal Chemistry Screening

Executive Summary

N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a highly versatile, bifunctional scaffold utilized in modern hit-to-lead medicinal chemistry. It merges the privileged quinoline pharmacophore with a redox-active 8-nitro group and an electron-modulating 5-alkylamino substituent. This unique structural topology enables two distinct screening paradigms: (1) Prodrug Bioactivation , exploiting the 8-nitro group as a substrate for parasitic or tumor-specific nitroreductases (NTRs)[1], and (2) Target-Based Fragment Screening , utilizing the heteroaromatic core for active-site binding in kinases and phosphodiesterases (e.g., PDE10A)[2].

This application note provides detailed, self-validating protocols for integrating this compound into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) pipelines.

Mechanistic Rationale & Pharmacophore Profiling

As a Senior Application Scientist, it is critical to understand why N-ethyl-8-nitroquinolin-5-amine is selected over unsubstituted analogs. In nitroaromatic drug design, the reduction potential ( E∘ ) is the master variable dictating both efficacy and safety.

Unsubstituted 8-nitroquinoline possesses a highly negative reduction potential (approx. -0.84 V vs. NHE), making it a poor substrate for parasitic nitroreductases[3]. By introducing the N-ethylamino group at the C5 position, the electron-donating nature of the amine alters the electron density across the quinoline π -system. This structural modification fine-tunes the redox potential into the "therapeutic window" (-0.3 V to -0.6 V). This specific range enables selective bioactivation by Type 1 Nitroreductases (NTR1) found in Trypanosoma and Leishmania[4], while avoiding off-target reduction by mammalian enzymes, thereby minimizing genotoxicity[1][3]. Furthermore, the 5-amino substitution provides a critical vector for solvent-exposed elaboration during hit-to-lead optimization[5].

NTR_Pathway Prodrug N-ethyl-8-nitroquinolin-5-amine (Prodrug) Nitroso Nitroso Intermediate (Reactive Electrophile) Prodrug->Nitroso 2e- reduction NTR Parasitic/Tumor Nitroreductase (NTR) NTR->Prodrug Catalyzes Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine 2e- reduction Adducts DNA/Protein Adducts (Pathogen Cell Death) Nitroso->Adducts Oxidative Stress Hydroxylamine->Adducts Covalent Binding

Figure 1: Mechanism of Type 1 Nitroreductase (NTR) bioactivation of 8-nitroquinoline prodrugs.

Electrochemical Validation Protocol

Because the biological activity of nitroaromatics is covalently linked to their reduction potential, Cyclic Voltammetry (CV) is a mandatory quality control step prior to biological screening[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-ethyl-8-nitroquinolin-5-amine to a final concentration of 1 mM in anhydrous DMSO containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Internal Standard: Spike the solution with 1 mM Ferrocene (Fc).

  • Execution: Scan from 0.0 V to -1.5 V at a scan rate of 100 mV/s under a strict Argon atmosphere to prevent oxygen interference.

  • Analysis: Calculate the E1/2​ of the nitro reduction peak relative to the Fc/Fc+ redox couple.

Self-Validating System Criteria:

  • Electrode Integrity: The peak separation ( ΔEp​ ) of the Ferrocene standard must be 59±5 mV. If ΔEp​>80 mV, the working electrode is fouled, and the data must be discarded and the electrode polished.

Workflow A: Phenotypic Screening for NTR-Bioactivated Prodrugs

To definitively prove that N-ethyl-8-nitroquinolin-5-amine acts via , screening must be conducted in parallel using Wild-Type (WT) and NTR-overexpressing parasitic strains (e.g., T. brucei or L. infantum)[1][4].

Step-by-Step Methodology:

  • Cell Plating: Seed WT and NTR-overexpressing T. brucei trypomastigotes at 1×104 cells/well in 384-well plates using HMI-9 medium.

  • Compound Dosing: Dispense N-ethyl-8-nitroquinolin-5-amine via acoustic liquid handling (Echo 550) in a 10-point dose-response curve (10 μ M to 0.5 nM).

  • Incubation: Incubate plates for 72 hours at 37°C with 5% CO2​ .

  • Detection: Add 10 μ L of Resazurin (0.1 mg/mL). Incubate for 4 hours.

  • Readout: Measure fluorescence (Ex: 540 nm / Em: 590 nm) to quantify cell viability.

Self-Validating System Criteria:

  • Assay Robustness: The Z'-factor of the DMSO vehicle vs. total kill control must be >0.6 .

  • Mechanistic Validation: The positive control () must demonstrate an EC50​ shift of >5 -fold between the WT and NTR+ strains[3][4]. If the shift is absent, the overexpression plasmid has been lost, and the assay is invalid.

Table 1: Representative Phenotypic Screening Data (Antikinetoplastid Activity)
Compound / ScaffoldWT T. brucei EC50​ ( μ M)NTR+ T. brucei EC50​ ( μ M)Bioactivation Shift (WT/NTR+)Cytotoxicity HepG2 CC50​ ( μ M)
N-ethyl-8-nitroquinolin-5-amine 2.150.1811.9x > 50.0
Fexinidazole (Control)3.000.407.5x > 100.0
Unsubstituted 8-nitroquinoline> 20.0> 20.0N/A (Poor E°)> 50.0

Workflow B: Target-Based Fragment Screening (FBDD)

Beyond phenotypic applications, 8-nitroquinolines are highly effective low-molecular-weight fragments for target-based screening. They have been successfully utilized to identify novel binding poses in enzymes such as via nanocalorimetry and X-ray crystallography[2].

FBDD_Workflow Library Fragment Library (N-ethyl-8-nitroquinolin-5-amine) Primary Primary Screening (TR-FRET / Nanocalorimetry) Library->Primary 1 mM concentration Validation Orthogonal Validation (Surface Plasmon Resonance) Primary->Validation Active Hits (Z' > 0.5) Structure Structural Biology (X-ray Crystallography Soaking) Validation->Structure Confirmed Kinetics (Kd) Hit2Lead Hit-to-Lead Optimization (SAR Elaboration at C5-amine) Structure->Hit2Lead Binding Pose Identified

Figure 2: Fragment-Based Drug Discovery (FBDD) screening workflow for quinoline scaffolds.

Step-by-Step Methodology:

  • Primary Screen (TR-FRET): Screen the compound at a high concentration (500 μ M - 1 mM) against the target kinase/PDE in a 384-well TR-FRET assay to identify baseline displacement of a fluorescent tracer.

  • Orthogonal Validation (SPR): Immobilize the target protein on a CM5 sensor chip. Inject N-ethyl-8-nitroquinolin-5-amine across the surface at varying concentrations (12.5 μ M to 200 μ M) to determine binding kinetics ( Kd​ ) and rule out PAINS (Pan-Assay Interference Compounds) behavior.

  • Crystallographic Soaking: Soak apo-protein crystals in a cryoprotectant solution containing 10 mM of the compound for 24 hours prior to X-ray diffraction[2].

Self-Validating System Criteria:

  • Stoichiometry Check: In the SPR validation, the Rmax​ of the compound must align with a 1:1 theoretical binding stoichiometry. Super-stoichiometric binding indicates non-specific aggregation, and the hit must be discarded.

Table 2: Fragment-Based Screening Metrics (PDE10A Inhibition)
MetricValue for N-ethyl-8-nitroquinolin-5-amineTarget Threshold for FBDD Advancement
Binding Affinity ( Kd​ ) 145 μ M< 500 μ M
Ligand Efficiency (LE) 0.38 kcal/mol/HA> 0.30 kcal/mol/HA
Lipophilic Ligand Efficiency (LLE) 3.1> 3.0
Binding Pose (X-ray) H-bond via Quinoline NitrogenHigh-resolution electron density map

References

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry (2012). URL:[Link]

  • Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography. Journal of Biomolecular Screening (2014). URL:[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega (2018). URL:[Link]

  • Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Dalton Transactions (2023). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-ethyl-8-nitroquinolin-5-amine Solubility in DMSO

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that quinoline derivatives—specifically highly conjugated, planar molecules like N-ethyl-8-nitroquinolin-5-amine—present significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that quinoline derivatives—specifically highly conjugated, planar molecules like N-ethyl-8-nitroquinolin-5-amine—present significant solvation challenges. This guide is engineered to move beyond basic instructions by explaining the thermodynamic and kinetic causality behind solubility failures, providing you with self-validating protocols to ensure reliable experimental workflows.

Physicochemical Context & Solvation Metrics

To troubleshoot effectively, we must first understand the molecular behavior of N-ethyl-8-nitroquinolin-5-amine. The compound features a rigid quinoline core, an electron-withdrawing nitro group, and an electron-donating ethylamine group. This "push-pull" electronic system facilitates strong intermolecular π−π stacking and dipole interactions, creating a highly stable crystal lattice that resists dissolution.

Table 1: Physicochemical Properties & Solvation Implications

PropertyValue / CharacteristicSolvation Implication
Molecular Framework Nitroquinoline derivativePlanar structure promotes strong π−π stacking; requires high kinetic energy to break the crystal lattice.
Hydrogen Bonding Amine (Donor), Nitro (Acceptor)Forms robust intermolecular H-bonds. Requires a strong polar aprotic solvent (like DMSO) to disrupt.
Stock Concentration 10 mM – 50 mM10 mM is the standard threshold for fragment/stock solutions to avoid thermodynamic precipitation (1)[1].
Aqueous Tolerance < 0.5% final DMSO volumeHigh risk of hydrophobic "crash-out" in aqueous media; requires dynamic dispersion techniques.

Solvation Troubleshooting Workflow

G Start Weigh N-ethyl-8-nitroquinolin-5-amine & Add Anhydrous DMSO Vortex Vortex 2-5 min & Inspect Start->Vortex Check1 Is Solution Clear? Vortex->Check1 Store Aliquot & Store at -20°C Check1->Store Yes Sonicate Warm (37°C) & Sonicate 15 min Check1->Sonicate No (Particulates) Check2 Is Solution Clear? Sonicate->Check2 Check2->Store Yes Adjust Lower Target Concentration or Add Co-solvent Check2->Adjust No

Workflow for troubleshooting N-ethyl-8-nitroquinolin-5-amine dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why is my N-ethyl-8-nitroquinolin-5-amine powder failing to dissolve in 100% DMSO? Causality: While DMSO is an excellent polar aprotic solvent, it is notoriously hygroscopic. If your DMSO bottle has been opened repeatedly, it absorbs atmospheric moisture. Even a small percentage of water drastically alters the dielectric constant of the solvent, rendering it incapable of solvating the lipophilic quinoline core (2)[2]. Solution: Always use fresh, anhydrous DMSO sealed under an inert gas. If the compound still resists, the crystal lattice energy is simply too high at room temperature. Apply gentle heating (37°C) and sonication to provide the kinetic energy required to break the intermolecular bonds.

Q2: My compound dissolves perfectly in the DMSO stock, but turns milky white when added to cell culture media. What is happening? Causality: This is a classic "solvent crash-out" driven by the hydrophobic effect, a common hurdle for over 70% of new chemical entities (3)[3]. When you pipette the DMSO stock into an aqueous buffer, the local concentration of water spikes instantly. The hydrophobic quinoline molecules rapidly aggregate to minimize contact with water, nucleating into insoluble microcrystals before the DMSO can evenly disperse (4)[4]. Solution: Never add the stock directly to static media. Use the "Dynamic Addition" method described in Protocol 2 below.

Q3: Can I store the reconstituted DMSO stock at 4°C or -20°C? I noticed crystals after thawing. Causality: DMSO freezes at approximately 18.5°C (4)[4]. As the temperature drops, the thermodynamic solubility limit of the compound decreases, forcing it out of solution. Solution: Store stocks in single-use aliquots at -20°C to prevent repeated freeze-thaw cycles and moisture condensation (5)[5]. Upon thawing, allow the aliquot to reach room temperature completely, and vortex/sonicate prior to use to re-dissolve any microcrystals.

Q4: How do I prevent undissolved particles from interfering with my MTT or absorbance assays? Causality: Undissolved drug particles scatter light, which artificially inflates absorbance readings and ruins assay integrity. Solution: Establish the true aqueous solubility limit before the assay. Make serial dilutions in DMSO, mix with your medium, and measure turbidity using a nephelometer or an absorbance spectrometer at >500 nm (to avoid the compound's intrinsic absorbance). Exclude any concentrations that show light scattering (6)[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of a 10 mM Master Stock
  • Equilibration: Bring the N-ethyl-8-nitroquinolin-5-amine powder and a fresh, sealed bottle of anhydrous DMSO to room temperature (approx. 22°C - 25°C) before opening to prevent atmospheric condensation.

  • Addition: Accurately weigh the required mass into a sterile, amber glass vial (to protect from potential photolytic degradation). Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2 to 5 minutes.

  • Thermal/Kinetic Disruption (If needed): If particulates remain, place the vial in a 37°C water bath for 10 minutes, followed by 15 minutes in a sonicator bath.

  • Validation Step (Visual & Optical): Hold the vial against a strong, focused light source. The solution must be 100% transparent. If you observe a "Tyndall effect" (a cloudy scattering of light), micro-particulates are still present. Do not use the stock until it is optically clear.

Protocol 2: Dynamic Aqueous Media Integration (Avoiding Crash-Out)
  • Pre-warming: Ensure your aqueous buffer or cell culture media is pre-warmed to 37°C. Cold media will immediately crash the compound out of solution.

  • Dynamic Addition: Place your tube of aqueous media on a vortex mixer set to a moderate speed. While the media is actively swirling , add your DMSO stock dropwise directly into the center of the vortex. This ensures instantaneous dispersion, preventing localized spikes in water concentration.

  • Validation Step (Spectrophotometric): Before adding the spiked media to your cells/assay, take a 100 μ L sample and read the absorbance at 600 nm against a blank of pure media. A non-zero baseline indicates that the compound has formed a colloidal suspension. If this occurs, you must lower your final target concentration or introduce a co-solvent (e.g., 0.1% Tween-80).

References

  • ResearchGate. "Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?" Available at:[Link]

  • ResearchGate. "How to deal with the poor solubility of tested compounds in MTT assay?" Available at:[Link]

  • NIH PubMed Central (PMC). "DMSO Solubility Assessment for Fragment-Based Screening." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing N-ethyl-8-nitroquinolin-5-amine Synthesis

Welcome to the technical support center for the synthesis of N-ethyl-8-nitroquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-ethyl-8-nitroquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested guidance to help you navigate the common challenges associated with this multi-step synthesis, optimize your reaction yields, and ensure the purity of your final product. Our approach is built on explaining the fundamental chemical principles behind each step, allowing you to troubleshoot effectively and make informed decisions in your laboratory work.

Section 1: Recommended Synthetic Pathway & Core Principles

The synthesis of N-ethyl-8-nitroquinolin-5-amine is most reliably achieved through a two-step process starting from a pre-functionalized quinoline precursor. This strategy offers superior control over regioselectivity compared to direct nitration and amination of the parent quinoline ring. The recommended pathway involves the nitration of 5-bromoquinoline followed by a nucleophilic aromatic substitution (SNAr) with ethylamine.

The logic behind this pathway is rooted in fundamental principles of aromatic chemistry:

  • Step 1 (Nitration): Starting with 5-bromoquinoline allows for a more predictable nitration pattern. The bromine atom is an ortho-, para-director, but it is deactivating. In the strongly acidic conditions of nitration, the quinoline nitrogen is protonated, becoming a powerful deactivating and meta-directing group. The interplay of these effects favors nitration on the carbocyclic ring, primarily at the C8 position.

  • Step 2 (SNAr Amination): The presence of a strongly electron-withdrawing nitro group at the C8 position is critical. It activates the quinoline ring for nucleophilic aromatic substitution, specifically at the C5 and C7 positions. The bromine atom at C5 serves as an excellent leaving group, allowing for its efficient displacement by ethylamine to form the target molecule.

Below is a visualization of the recommended experimental workflow.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 5-Bromoquinoline C 5-Bromo-8-nitroquinoline A->C Electrophilic Aromatic Substitution B Nitrating Mixture (KNO₃ / H₂SO₄) B->C Reagents E N-ethyl-8-nitroquinolin-5-amine C->E SNAr Reaction D Ethylamine (C₂H₅NH₂) D->E Nucleophile F Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Recommended two-step synthesis workflow for N-ethyl-8-nitroquinolin-5-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is starting with 5-bromoquinoline preferred over nitrating quinoline directly?

A1: Direct nitration of quinoline with a standard mixed acid (HNO₃/H₂SO₄) reagent produces a mixture of 5-nitroquinoline and 8-nitroquinoline as the major products.[1] Separating these isomers is often challenging and can significantly reduce the overall yield of the desired 8-nitro precursor.[1] By starting with 5-bromoquinoline, the regiochemical outcome of the nitration is more effectively directed to the C8 position, simplifying the purification process and improving the yield of the key intermediate, 5-bromo-8-nitroquinoline.[2]

Q2: What are the most critical parameters for maximizing yield in the SNAr amination step?

A2: The success of the SNAr reaction hinges on three key parameters:

  • Solvent: A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is essential. These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Temperature: The reaction often requires heating to overcome the activation energy barrier. Typical temperatures range from 80 °C to 150 °C. The optimal temperature should be determined empirically, monitoring for both reaction completion and potential decomposition.

  • Base (Optional but Recommended): While ethylamine can act as its own base, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial. It neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile.

Q3: Can other 5-substituted quinolines be used as starting materials?

A3: Yes, other starting materials with a good leaving group at the C5 position, such as 5-chloroquinoline or 5-iodoquinoline, could theoretically be used. However, 5-bromoquinoline often provides a good balance of reactivity and commercial availability. Using a starting material like 5-hydroxyquinoline would be less direct, as the hydroxyl group would need to be converted into a better leaving group (e.g., a tosylate or triflate) before the SNAr step.

Q4: What kind of side reactions can occur during the amination step?

A4: The primary side reactions can include the formation of dimers or other byproducts if the reaction conditions are not well-controlled.[3] In some cases, if there is residual water, hydrolysis of the bromo-substituent to a hydroxyl group can occur, leading to 8-nitroquinolin-5-ol. Additionally, reactions involving the solvent are possible at very high temperatures. Using an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

ProblemPotential Cause(s)Recommended Solution(s) & Explanation
Low or No Yield of 5-Bromo-8-nitroquinoline (Step 1) 1. Insufficiently low temperature: The nitration of activated systems can be highly exothermic. If the temperature rises uncontrollably, it can lead to degradation and side product formation. 2. Improper reagent ratio: An insufficient amount of the nitrating agent (KNO₃) will result in incomplete conversion.[2]1. Maintain strict temperature control: Perform the addition of 5-bromoquinoline to the H₂SO₄/KNO₃ mixture at 0 °C using an ice bath.[2] This ensures a controlled reaction rate. 2. Optimize reagent stoichiometry: Use a molar excess of potassium nitrate (e.g., 4 equivalents relative to the bromoquinoline) to drive the reaction to completion.[2]
Formation of Multiple Isomers During Nitration (Step 1) High reaction temperature: Elevated temperatures can reduce the regioselectivity of the reaction, leading to the formation of other nitro-isomers.Control reaction time and temperature: After the initial addition at 0 °C, allow the reaction to warm slowly to room temperature and stir for a defined period (e.g., 2 hours).[2] Monitor the reaction by TLC to avoid over-reaction or isomerization.
Incomplete Amination Reaction (Step 2) 1. Insufficient temperature: The SNAr reaction has a significant activation energy barrier that requires thermal energy. 2. Deactivated nucleophile: The ethylamine may be protonated by the HBr byproduct, rendering it non-nucleophilic. 3. Poor solvent choice: Using a protic or nonpolar solvent will significantly hinder the reaction rate.1. Increase reaction temperature: Gradually increase the temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC. 2. Add a non-nucleophilic base: Include 1.5-2.0 equivalents of a base like triethylamine to scavenge the acid byproduct. 3. Use a polar aprotic solvent: Ensure the reaction is performed in a suitable solvent like DMF or DMSO.
Product "Oils Out" During Recrystallization 1. Solution is supersaturated: The concentration of the product is too high for the given solvent volume. 2. Presence of impurities: Impurities can inhibit the formation of a crystal lattice. 3. Cooling too rapidly: Rapid cooling does not allow sufficient time for crystal nucleation and growth.[4]1. Add more hot solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[4] 2. Perform pre-purification: If impurities are suspected, first run the crude material through a short silica plug or perform an acid-base extraction.[4] 3. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.[4]
Difficulty Purifying Final Product by Column Chromatography Product streaking on the column: Basic amine compounds can interact strongly with the acidic silica gel, leading to poor separation.Use a modified mobile phase: Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate).[4] This deactivates the acidic sites on the silica, allowing for sharp, well-defined bands.
Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Path start Low Final Yield check_step1 Analyze Step 1 (Nitration) start->check_step1 check_step2 Analyze Step 2 (Amination) start->check_step2 check_purification Analyze Purification start->check_purification temp_s1 Temperature Control Issue? check_step1->temp_s1 reagents_s1 Incorrect Reagent Ratio? check_step1->reagents_s1 temp_s2 Insufficient Temperature? check_step2->temp_s2 solvent_s2 Incorrect Solvent/Base? check_step2->solvent_s2 column_issue Streaking on Column? check_purification->column_issue recryst_issue Oiling Out? check_purification->recryst_issue solution_s1_temp Maintain 0°C during addition temp_s1->solution_s1_temp Yes solution_s1_reagent Use 4 eq. KNO₃ reagents_s1->solution_s1_reagent Yes solution_s2_temp Increase Temperature temp_s2->solution_s2_temp Yes solution_s2_solvent Use DMF/TEA solvent_s2->solution_s2_solvent Yes solution_col Add 1% TEA to Eluent column_issue->solution_col Yes solution_recryst Cool Slowly / Add Solvent recryst_issue->solution_recryst Yes

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-nitroquinoline [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (98%, ~6.3 mL per 10 mmol of starting material).

  • Reagent Addition: While stirring, add potassium nitrate (KNO₃, 4.0 eq.) to the sulfuric acid. To this cooled mixture, slowly add 5-bromoquinoline (1.0 eq.). Use a dropping funnel or add in small portions to maintain the internal temperature at or below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 5:3 light petroleum/EtOAc).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to a pH of ~9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary. The expected yield is approximately 86%.[2]

Protocol 2: Synthesis of N-ethyl-8-nitroquinolin-5-amine

  • Reaction Setup: In a pressure-rated vessel or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-8-nitroquinoline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add triethylamine (1.5 eq.) followed by ethylamine (solution in THF or ethanol, or condensed gas, 2.0-3.0 eq.).

  • Reaction: Seal the vessel (if using a pressure tube) or heat the mixture under reflux (e.g., 100-120 °C). The reaction time can vary significantly (4-24 hours). Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate out or can be extracted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine added to the mobile phase.

References

  • A General and Efficient 2-Amination of Pyridines and Quinolines.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Deriv
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

Improving HPLC peak resolution for N-ethyl-8-nitroquinolin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with basic, polar molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with basic, polar molecules like N-ethyl-8-nitroquinolin-5-amine .

This guide bypasses generic advice to focus on the exact physicochemical causality behind peak distortion, providing you with self-validating protocols to achieve baseline resolution (Rs > 2.0) and perfect peak symmetry.

Part 1: Diagnostic Workflow

Before adjusting any parameters, use the following logical workflow to identify the root cause of your resolution and tailing issues.

Workflow A Issue: Poor Resolution & Tailing (N-ethyl-8-nitroquinolin-5-amine) B Is Mobile Phase pH < 3.0? A->B C Adjust Buffer to pH 2.5 (Protonates Silanols) B->C No D Check Stationary Phase: Is it Polar-Embedded/Endcapped? B->D Yes C->D E Switch to RP-Amide or Solid-Core C18 Column D->E No F Optimize Gradient, Temp (40°C), & Flow Rate D->F Yes E->F G Success: Baseline Resolution (Rs > 2.0) Symmetrical Peaks (Tf < 1.2) F->G

Diagnostic workflow for resolving HPLC peak tailing and resolution issues in basic compounds.

Part 2: Core Troubleshooting Guide

Q1: Why does N-ethyl-8-nitroquinolin-5-amine exhibit severe peak tailing, and how does it compromise resolution? A: The causality lies in the molecule's structure. N-ethyl-8-nitroquinolin-5-amine contains two basic nitrogen centers: the quinoline core and the secondary amine (N-ethyl group). At a neutral or mid-range pH, these basic functional groups become protonated and carry a positive charge. Simultaneously, residual silanol groups on the silica-based stationary phase deprotonate (pKa ~3.5–4.5), carrying a negative charge[1].

This creates a strong, secondary electrostatic interaction (ion-exchange) between the analyte and the column. This dual-retention mechanism causes the compound to drag through the column, resulting in severe peak tailing (Asymmetry > 1.5)[2]. Tailing artificially broadens the peak base, causing it to bleed into and mask closely eluting critical impurities (such as des-ethyl or positional isomers), thereby destroying resolution.

Q2: How do I manipulate mobile phase pH to maximize resolution for this specific molecule? A: You must completely shut down the secondary ion-exchange interactions. The most robust way to achieve this is by lowering the mobile phase pH to 2.5 using a strong buffer like 20 mM potassium phosphate (for UV detection) or 0.1% formic acid (for LC-MS).

By operating at pH 2.5, you force the residual silanol groups on the silica surface into their fully protonated, neutral state[3]. This eliminates the electrostatic attraction, allowing the nitroquinoline to partition strictly based on hydrophobicity. Improving peak symmetry directly decreases peak width at the base, which mathematically increases your resolution (Rs)[4].

Q3: Which stationary phase chemistry is optimal for resolving nitroquinoline derivatives? A: A standard, unendcapped C18 column will fail for this molecule. You should select a Polar-Embedded (RP-Amide) column or a Solid-Core (Superficially Porous) C18 column.

Due to steric hindrance during manufacturing, standard endcapping procedures can only mask about 70% of residual silanols[5]. RP-Amide columns incorporate an internal polar functional group that acts as a hydrogen-bonding shield, preventing basic analytes from reaching the underlying silica[5]. Furthermore, the amide group provides unique steric selectivity (α) for the strongly electron-withdrawing nitro group (-NO2) at the C8 position, drastically improving the separation of nitro-positional isomers.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and chromatographic performance for basic quinoline derivatives.

Column ChemistryMobile Phase pHTailing Factor (Tf)Resolution (Rs)*Theoretical Plates (N)
Standard C187.02.45 (Fail)1.104,500
Standard C182.51.601.456,200
Endcapped C182.51.351.808,100
RP-Amide (Polar-Embedded)2.51.05 (Pass)2.6511,500
Solid-Core C18 (2.7 µm)2.51.10 (Pass)2.8014,200

*Resolution (Rs) calculated against the closest eluting des-nitro impurity.

Part 4: Experimental Protocols

Protocol: Systematic Resolution Optimization and Silanol Suppression This protocol is designed as a self-validating system. By running specific markers before your sample, you prove the system is capable of resolving basic compounds before consuming valuable analyte.

Step 1: System Suitability Validation (Self-Validating Step)

  • Inject 1 µL of a neutral marker (e.g., Uracil) to confirm system dead volume (t0) and baseline efficiency.

  • Inject 1 µL of a basic marker (e.g., Amitriptyline) to quantify the baseline silanol activity of the column.

  • Validation Gate: If the Amitriptyline Tailing Factor (Tf) is > 1.5, the column's endcapping is degraded. Do not proceed. Replace the column[2].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using pure phosphoric acid. Filter through a 0.22 µm membrane. (Causality: Low pH fully protonates silanols, shutting down secondary ion-exchange sites[3]).

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Step 3: Thermal and Kinetic Optimization

  • Install a Solid-Core C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Set the column oven temperature to 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving the mass transfer kinetics of the bulky nitroquinoline molecule, thereby increasing theoretical plates (N) and narrowing the peak[4]).

Step 4: Gradient Execution and Evaluation

  • Run a scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Calculate Resolution (Rs) for the critical pair. If Rs < 2.0, identify the elution percentage of the target peak and flatten the gradient slope (e.g., 0.5% B/min) specifically around that elution window to maximize selectivity (α).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (TEA) as a mobile phase additive to improve peak shape? A: While TEA acts as a competing base to associate with anionic silanol groups and suppress secondary interactions, it is a legacy approach. TEA permanently alters the stationary phase, accelerates the hydrolysis of the column's endcapping (reducing column life), and causes severe ion suppression if you ever transition to LC-MS[3]. Modern method development favors low-pH buffers and polar-embedded columns[1].

Q: How does the sample diluent affect the peak shape of this compound? A: If N-ethyl-8-nitroquinolin-5-amine is dissolved in a solvent significantly stronger (e.g., 100% methanol or DMSO) than the initial mobile phase conditions, it will cause premature migration down the column bed before the analyte can properly partition. This results in severe peak fronting or splitting[1]. Always match your sample diluent to the initial mobile phase composition (e.g., 5% organic).

Q: Why is my resolution degrading over multiple injections despite using an endcapped column? A: Endcapping is never 100% complete due to steric hindrance during the manufacturing process[5]. Operating at mid-pH or using harsh buffers can slowly hydrolyze the trimethylsilyl (TMS) endcapping reagents over time, re-exposing active silanols[3]. This gradually increases the tailing factor (Tf) and destroys resolution. To prevent this, strictly control your pH and implement a post-analysis column washing protocol.

Part 6: References

  • How to Improve HPLC Peak Resolution Chrom Tech URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part I) Welch Materials URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation of N-Ethyl-8-nitroquinolin-5-amine: A qNMR vs. HPLC Comparative Guide

The Analytical Challenge in Quinoline Derivatives N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a highly specialized heterocyclic building block. In pharmaceutical development, the purity of such intermediates di...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Quinoline Derivatives

N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2) is a highly specialized heterocyclic building block. In pharmaceutical development, the purity of such intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for purity assessment. However, HPLC relies heavily on the assumption that all components share a similar UV response factor, or it requires the synthesis of reference standards for every single impurity[1]. For complex quinoline syntheses—which often yield regioisomers or over-alkylated byproducts with vastly different molar extinction coefficients—this assumption collapses, leading to skewed purity data.

To establish a self-validating analytical system, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. qNMR is a primary ratio method: the integrated area of a proton resonance is strictly proportional to the number of nuclei, completely independent of the molecule's chromophore[2].

Experimental Workflow

qNMR_Workflow Start N-ethyl-8-nitroquinolin-5-amine Batch Sample Split Sample Aliquoting Start->Split qNMR_Prep qNMR Preparation Add Maleic Acid (IS) + DMSO-d6 Split->qNMR_Prep HPLC_Prep HPLC Preparation Dissolve in MeCN/H2O Split->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (D1 ≥ 5×T1, 90° pulse) qNMR_Prep->qNMR_Acq HPLC_Acq HPLC-UV Acquisition (λ = 254 nm, C18 Column) HPLC_Prep->HPLC_Acq qNMR_Data Absolute Purity (Molar Ratio to IS) qNMR_Acq->qNMR_Data HPLC_Data Relative Purity (Area Normalization) HPLC_Acq->HPLC_Data CrossVal Cross-Validation & Discrepancy Analysis qNMR_Data->CrossVal HPLC_Data->CrossVal

Workflow for cross-validating compound purity using qNMR and HPLC.

The Causality of Experimental Design

To ensure scientific integrity, every parameter in the qNMR protocol is chosen based on physical causality rather than empirical habit:

  • Internal Standard (IS) Selection : We utilize Maleic acid (NIST-traceable). Why? Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This chemical shift sits perfectly in the "empty window" between the aliphatic ethyl protons of N-ethyl-8-nitroquinolin-5-amine (1.2 ppm and 3.3 ppm) and its aromatic quinoline protons (7.0–9.0 ppm). This prevents signal overlap, a primary source of integration error.

  • Relaxation Delay ( T1​ ) : In standard NMR, rapid pulsing truncates the signal of slow-relaxing protons. For absolute quantification, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest[3]. We employ a D1 of 60 seconds to guarantee >99.3% magnetization recovery, ensuring the integral accurately reflects the molar concentration.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via qNMR
  • Weighing : Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of N-ethyl-8-nitroquinolin-5-amine and ~5.0 mg of NIST-certified Maleic acid into a clean glass vial.

  • Solvation : Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) to the vial. Vortex until complete dissolution is achieved.

  • Transfer : Transfer the homogeneous solution into a 5 mm precision NMR tube.

  • Acquisition :

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: 1D proton with a 90° excitation pulse.

    • Relaxation Delay (D1): 60 s.

    • Number of Scans (NS): 64 (ensuring S/N > 250:1).

  • Data Processing : Apply manual phase and baseline correction. Integrate the Maleic acid singlet (~6.26 ppm, 2H) and a distinct, isolated aromatic proton of the quinoline ring (e.g., the C-6 or C-7 proton, 1H). Calculate purity using the standard qNMR mass-balance equation[4].

Protocol B: Orthogonal Cross-Validation via HPLC-UV
  • Sample Preparation : Dissolve 10.0 mg of the compound in 10.0 mL of the initial mobile phase (diluent).

  • Chromatographic Conditions :

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis : Calculate purity using the Area Normalization method (Area %).

Comparative Data Analysis

To demonstrate the performance differences between the two methods, three distinct batches of N-ethyl-8-nitroquinolin-5-amine were analyzed using both protocols.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (% w/w)Absolute Discrepancy (%)Analytical Interpretation
Lot-001 99.2%98.5%0.7%High agreement. Minor discrepancy due to trace moisture not detected by UV.
Lot-002 98.8%94.2%4.6%Critical Variance. HPLC missed a non-UV active aliphatic impurity and residual inorganic salts.
Lot-003 97.5%97.1%0.4%High agreement. Impurity profile consists entirely of UV-active related substances.
Discrepancy Analysis & Conclusion

The data clearly illustrates the blind spots of traditional chromatography. In Lot-002 , HPLC reported a highly pure product (98.8%). However, qNMR revealed the absolute mass fraction was only 94.2%. This 4.6% discrepancy is typical when a sample contains non-UV absorbing impurities (such as residual aliphatic solvents from the amination step or inorganic salts). Because HPLC Area % only normalizes the peaks it can "see" at 254 nm, it artificially inflates the purity of the active compound[2].

By integrating qNMR into the validation workflow, researchers establish a self-validating, primary analytical system. It eliminates the reliance on external reference standards and provides an absolute truth regarding the mass balance of the synthesized intermediate[1].

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem. 2

  • Quantitative 1 H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. MDPI. 3

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.4

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia. 1

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation Pattern of N-ethyl-8-nitroquinolin-5-amine

For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective pharmaceutical development. Mass spectrometry (MS) stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective pharmaceutical development. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, experience-driven approach to validating the collision-induced dissociation (CID) fragmentation pattern of N-ethyl-8-nitroquinolin-5-amine, a substituted nitroquinoline of interest in medicinal chemistry.

We will move beyond a simple listing of experimental parameters. Instead, this guide will dissect the why behind the how, grounding our validation strategy in the fundamental principles of gas-phase ion chemistry. Our objective is to establish a self-validating workflow that combines empirical data with predictive analysis, ensuring the highest confidence in our structural assignment.

The Analytical Challenge: Predicting Fragmentation

N-ethyl-8-nitroquinolin-5-amine presents a fascinating case for fragmentation analysis. The molecule incorporates several key functional groups that will dictate its breakdown under CID: a quinoline core, a secondary amine, and a nitro group. Before we can validate a fragmentation pattern, we must first propose a chemically logical one.

Based on established fragmentation principles for aromatic amines and nitro compounds, we can anticipate several key fragmentation pathways for the protonated molecule ([M+H]⁺):

  • Alpha-Cleavage: The bond alpha to the nitrogen of the ethylamino group is a likely point of initial fragmentation. This would result in the loss of a methyl radical (•CH₃), a common pathway for N-ethyl amines.[1][2]

  • Loss of Ethylene: A common rearrangement for ethylamines can lead to the neutral loss of ethene (C₂H₄).

  • Nitro Group Transformations: The nitro group (NO₂) can undergo several characteristic fragmentations. A neutral loss of NO (30 Da) or NO₂ (46 Da) is plausible.[3][4] Additionally, the loss of a hydroxyl radical (•OH) from the protonated nitro group is a possibility.

  • Quinoline Ring Fission: At higher collision energies, the stable quinoline ring system may undergo cleavage, although this is generally less favored than the fragmentation of the substituents.

These predicted pathways provide a theoretical framework against which we can compare our experimental data.

A Multi-Faceted Approach to Validation

A robust validation of a fragmentation pattern cannot rely on a single experiment. Instead, we will employ a combination of high-resolution mass spectrometry, multi-stage tandem mass spectrometry (MSⁿ), and in-silico prediction tools. This layered approach creates a system of checks and balances, significantly increasing the confidence in our final structural assignment.

Workflow for Fragmentation Pattern Validation

G cluster_0 Empirical Data Acquisition cluster_1 In-Silico & Comparative Analysis cluster_2 Validation & Confirmation A High-Resolution MS (Q-TOF or Orbitrap) Determine accurate mass of parent ion B Tandem MS (MS/MS) Acquire fragmentation spectrum A->B C Multi-Stage MS (MS³) Isolate and fragment key product ions B->C G Correlate Empirical and Predicted Data B->G C->G D In-Silico Fragmentation Prediction (e.g., CFM-ID, MS-Finder) D->G E Manual Spectral Interpretation Based on known fragmentation rules E->G F Comparison with Alternative Techniques (e.g., NMR, GC-MS) H Propose Fragmentation Pathway F->H G->H I Confirm with Reference Standard (if available) H->I

Caption: A comprehensive workflow for the validation of a mass spectrometry fragmentation pattern.

Experimental Protocols for Robust Validation

The following protocols are designed to generate high-quality data for the validation of the N-ethyl-8-nitroquinolin-5-amine fragmentation pattern.

1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the elemental composition of the parent ion and its fragments, providing a high degree of confidence in their identity.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended.

  • Method:

    • Prepare a 1 µg/mL solution of N-ethyl-8-nitroquinolin-5-amine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

    • Acquire full scan MS data over a mass range of m/z 50-500.

    • Calibrate the instrument to ensure mass accuracy below 5 ppm.

    • Determine the accurate mass of the protonated molecule [M+H]⁺ and calculate its elemental composition.

2. Tandem Mass Spectrometry (MS/MS)

  • Objective: To generate a fragmentation spectrum of the parent ion.

  • Method:

    • Perform a product ion scan on the [M+H]⁺ of N-ethyl-8-nitroquinolin-5-amine.

    • Use collision-induced dissociation (CID) as the fragmentation method.

    • Optimize the collision energy to achieve a good distribution of fragment ions. A stepped collision energy experiment can be beneficial.

    • Acquire the MS/MS spectrum with high resolution to determine the accurate mass of the fragment ions.

3. Multi-Stage Tandem Mass Spectrometry (MS³)

  • Objective: To establish relationships between fragment ions and elucidate the fragmentation pathway.[5]

  • Instrumentation: An ion trap or a hybrid instrument with MSⁿ capabilities is required.

  • Method:

    • Perform an MS/MS experiment on the [M+H]⁺ ion.

    • Select a major fragment ion from the MS/MS spectrum.

    • Perform a further stage of fragmentation (MS³) on the selected fragment ion.

    • Analyze the resulting MS³ spectrum to identify "granddaughter" ions. This confirms the proposed fragmentation sequence.

Comparative Analysis: MS vs. Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is not always sufficient on its own for unambiguous identification, especially when dealing with isomers.[6] A comprehensive validation should therefore include a comparison with orthogonal analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
Tandem MS Molecular weight and fragmentation pattern, which is related to the molecular structure.High sensitivity, requires small sample amounts, provides connectivity information.Can be difficult to distinguish between isomers, fragmentation can be complex.
NMR Detailed 2D and 3D structural information, including stereochemistry and regiochemistry.[7]Provides unambiguous structural assignment, non-destructive.[7]Lower sensitivity than MS, requires larger sample amounts, longer acquisition times.[7]
GC-MS Retention time and fragmentation pattern (for volatile compounds).Excellent for separating volatile compounds and isomers.[7]Not suitable for non-volatile or thermally labile compounds, derivatization may be required.[8]
FTIR Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall carbon skeleton and no stereochemical details.[7]

In-Silico Fragmentation Prediction: A Valuable Complement

In recent years, computational tools that predict MS/MS spectra from a chemical structure have become increasingly powerful.[9][10] These tools can be used to generate a theoretical fragmentation spectrum for N-ethyl-8-nitroquinolin-5-amine, which can then be compared to the experimentally acquired spectrum.

Popular In-Silico Fragmentation Tools:

  • CFM-ID: Predicts fragmentation spectra based on a probabilistic model of fragmentation events.[11]

  • MS-Finder: Uses a combination of combinatorial fragmentation and heuristic rules.[9]

  • MetFrag: A tool for identifying small molecules from tandem mass spectrometry data.

By comparing the experimental MS/MS spectrum with the in-silico predictions, we can gain additional confidence in our fragment assignments. It is important to remember that these are predictive tools and should be used to support, not replace, empirical data.

G cluster_0 Experimental Data cluster_1 In-Silico Prediction cluster_2 Validation A Experimental MS/MS Spectrum C Spectral Similarity Comparison A->C B Predicted MS/MS Spectrum (from CFM-ID, MS-Finder, etc.) B->C D Confidence in Fragment Assignments C->D

Caption: Workflow for comparing experimental and in-silico fragmentation data.

Conclusion

The validation of a mass spectrometry fragmentation pattern is a critical step in the structural elucidation of new chemical entities. For N-ethyl-8-nitroquinolin-5-amine, a multi-faceted approach that combines high-resolution MS, MSⁿ, in-silico prediction, and comparison with orthogonal techniques provides the most robust and trustworthy validation. By understanding the chemical principles behind fragmentation and employing a systematic, self-validating workflow, researchers can have high confidence in their structural assignments, paving the way for further development and application.

References

  • Me-Hyun, P. et al. (2009). Rapid Validation of Mascot Search Results via Stable Isotope Labeling, Pair Picking, and Deconvolution of Fragmentation Patterns. Journal of Proteome Research, 8(8), 3883-3893. Available at: [Link]

  • da Silva, R. et al. (2021). Computational methods for processing and interpreting mass spectrometry-based metabolomics. Briefings in Bioinformatics, 22(6). Available at: [Link]

  • El-zemrany, H. et al. (2024). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Available at: [Link]

  • EPFL. (2024). Web-based application for in silico fragmentation - MS tools. Available at: [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Available at: [Link]

  • Gering, M. et al. (2024). Advancing the Prediction of MS/MS Spectra Using Machine Learning. OSTI.GOV. Available at: [Link]

  • Streit, F. et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of Mass Spectrometry, 42(6), 739-751. Available at: [Link]

  • Streit, F. et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1045-1052. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Van den Broek, I. et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112810. Available at: [Link]

  • A. D. Southam, et al. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 7(3), 46. Available at: [Link]

  • Z. Y. Wang, et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 23(19), 11776. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • A. Kertesz-Farkas, et al. (2010). On the Accuracy and Limits of Peptide Fragmentation Spectrum Prediction. Analytical Chemistry, 82(2), 534-544. Available at: [Link]

  • The Proteomics Resource. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • X. Li, et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. Available at: [Link]

  • S. O. Asare, et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]

  • S. O. Asare, et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. Available at: [Link]

  • S. S. Jensen, et al. (2007). Collision-induced dissociation of cytidine and its derivatives. Journal of Mass Spectrometry, 42(1), 49-57. Available at: [Link]

  • A. M. Kéki, S. et al. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(12), 1937-1947. Available at: [Link]

  • M. J. B. et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1872. Available at: [Link]

Sources

Validation

A Comparative Analysis of N-ethyl-8-nitroquinolin-5-amine Binding Affinity via Molecular Docking

This guide provides an in-depth comparative analysis of the binding affinity of N-ethyl-8-nitroquinolin-5-amine, a novel quinoline derivative, against a panel of therapeutically relevant protein kinases. Leveraging in si...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the binding affinity of N-ethyl-8-nitroquinolin-5-amine, a novel quinoline derivative, against a panel of therapeutically relevant protein kinases. Leveraging in silico molecular docking simulations, we explore its potential as a kinase inhibitor by comparing its binding energetics and interaction patterns with established, clinically relevant drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel kinase inhibitors.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile nature allows for chemical modifications that can tune its biological activity against a wide array of targets, including protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[2] The introduction of a nitro group and an ethylamine substituent to the quinoline core, as in N-ethyl-8-nitroquinolin-5-amine, presents an intriguing chemical space for exploring novel protein-ligand interactions. This guide will elucidate the predicted binding affinity of this compound in comparison to known inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.

The Rationale for Kinase Target Selection

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, controlling cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. We have selected three representative kinases for this comparative study:

  • EGFR: A receptor tyrosine kinase whose overactivity is a driving force in several epithelial cancers, including non-small-cell lung cancer.[3]

  • VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

  • Abl Kinase: A non-receptor tyrosine kinase, the aberrant activity of which, due to chromosomal translocation (BCR-Abl), is the causative factor in chronic myeloid leukemia (CML).[5]

These kinases represent diverse subfamilies and offer a robust platform to assess the potential selectivity and broad-spectrum activity of N-ethyl-8-nitroquinolin-5-amine.

Comparative Docking Analysis: Methodology and Hypothetical Results

To predict the binding affinity and mode of N-ethyl-8-nitroquinolin-5-amine, a comprehensive molecular docking study was designed. This in silico technique models the interaction between a small molecule (ligand) and a protein (receptor) to estimate the strength of their binding, typically reported as a docking score in kcal/mol.[6] A more negative score generally indicates a stronger predicted binding affinity.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines the standardized workflow employed for this comparative analysis, ensuring the reproducibility and validity of the results.

Step 1: Protein Preparation

  • Selection and Retrieval: Crystal structures of the kinase domains of human EGFR, VEGFR2, and Abl were obtained from the RCSB Protein Data Bank (PDB).[7][8][9] Specific PDB IDs used were: 2GS6 (EGFR), 6XVK (VEGFR2), and 7W7Y (Abl).

  • Pre-processing: The protein structures were prepared using AutoDockTools. This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges to the protein atoms. This step is crucial for ensuring the accuracy of the electrostatic calculations during docking.

Step 2: Ligand Preparation

  • Structure Generation: The 2D structure of N-ethyl-8-nitroquinolin-5-amine was drawn using ChemDraw and converted to a 3D structure. The structures of the reference inhibitors (Gefitinib for EGFR, Axitinib for VEGFR2, and Imatinib for Abl) were also prepared.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field to obtain a low-energy, stable conformation.

  • File Format Conversion: The optimized ligand structures were converted to the PDBQT file format, which includes information on rotatable bonds and atomic charges, as required by AutoDock Vina.[10]

Step 3: Docking Simulation

  • Grid Box Definition: A three-dimensional grid box was defined around the ATP-binding site of each kinase. The size and center of the grid were set to encompass the entire active site, allowing the ligand to freely explore different binding poses.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina, a widely used and well-validated open-source docking program.[10][11] The software employs a sophisticated scoring function and a Lamarckian genetic algorithm to predict the optimal binding pose and affinity.[10]

  • Analysis of Results: The output from AutoDock Vina provides a set of binding poses for each ligand, ranked by their docking scores. The pose with the lowest energy (most negative score) was selected as the most probable binding mode.

G cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) Preprocess Pre-process Protein PDB->Preprocess Remove water, add hydrogens Ligand_2D Ligand 2D Structure Ligand_3D Energy Minimize Ligand_2D->Ligand_3D Convert to 3D PDBQT_P Protein.pdbqt Preprocess->PDBQT_P PDBQT_L Ligand.pdbqt Ligand_3D->PDBQT_L Grid Define Grid Box (Active Site) PDBQT_P->Grid Vina AutoDock Vina Simulation PDBQT_L->Vina Grid->Vina Results Docking Results (Poses & Scores) Vina->Results Analysis Analyze Binding Mode & Interactions Results->Analysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-ethyl-8-nitroquinolin-5-amine (Hypothetical Inhibitor) Inhibitor->Dimer Inhibits Phosphorylation

Caption: Simplified EGFR Signaling Pathway.

By binding to the ATP pocket of the EGFR kinase domain, N-ethyl-8-nitroquinolin-5-amine would hypothetically prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to cell proliferation.

Conclusion and Future Directions

This in silico comparative analysis provides a preliminary assessment of the potential of N-ethyl-8-nitroquinolin-5-amine as a kinase inhibitor. The molecular docking studies predict favorable binding affinities against EGFR, VEGFR2, and Abl kinase, suggesting that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on:

  • In vitro kinase assays: To experimentally determine the inhibitory activity (e.g., IC50 values) of N-ethyl-8-nitroquinolin-5-amine against the target kinases.

  • Cell-based assays: To evaluate the compound's effect on cancer cell proliferation and its ability to inhibit downstream signaling pathways.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of N-ethyl-8-nitroquinolin-5-amine to optimize its potency and selectivity.

This guide serves as a foundational resource for researchers interested in the further exploration of N-ethyl-8-nitroquinolin-5-amine and other novel quinoline derivatives as potential therapeutics.

References

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC. (n.d.). Retrieved from [Link]

  • 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006, June 20). RCSB PDB. Retrieved from [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017, March 22). RCSB PDB. Retrieved from [Link]

  • 7SI1: Crystal structure of apo EGFR kinase domain. (2022, October 26). RCSB PDB. Retrieved from [Link]

  • 7W7Y: The crystal structure of human abl1 kinase domain in complex with ABL2-A5. (2022, April 27). RCSB PDB. Retrieved from [Link]

  • 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (2017, October 18). RCSB PDB. Retrieved from [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023, January). ResearchGate. Retrieved from [Link]

  • 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. (2020, May 27). RCSB PDB. Retrieved from [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014, November 5). RCSB PDB. Retrieved from [Link]

  • 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (2007, September 25). RCSB PDB. Retrieved from [Link]

  • 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. (2008, December 23). RCSB PDB. Retrieved from [Link]

  • 3QRK: The crystal structure of human abl1 kinase domain in complex with DP-987. (2011, June 1). RCSB PDB. Retrieved from [Link]

  • Molecular Docking Software for Virtual Screening. (n.d.). OpenEye Scientific. Retrieved from [Link]

  • 1IEP: CRYSTAL STRUCTURE OF THE C-ABL KINASE DOMAIN IN COMPLEX WITH STI-571. (2001, April 18). RCSB PDB. Retrieved from [Link]

  • 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736). (2012, September 26). RCSB PDB. Retrieved from [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025, November 11). MDPI. Retrieved from [Link]

  • 2E2B: Crystal structure of the c-Abl kinase domain in complex with INNO-406. (2007, May 22). RCSB PDB. Retrieved from [Link]

  • 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210. (2011, April 13). RCSB PDB. Retrieved from [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024, April 29). IntechOpen. Retrieved from [Link]

  • 1FPU: CRYSTAL STRUCTURE OF ABL KINASE DOMAIN IN COMPLEX WITH A SMALL MOLECULE INHIBITOR. (2000, September 20). RCSB PDB. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC. Retrieved from [Link]

  • Docking: Predicting Binding Affinity and Optimization in Drug Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • N-ethyl-8-nitroisoquinolin-5-amine. (n.d.). Chemazone. Retrieved from [Link]

  • N-ethyl-5-nitroquinolin-8-amine. (n.d.). Molport. Retrieved from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018, March 14). ACS Omega. Retrieved from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. (2021, December 14). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. (2016, January 5). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017, November 20). Brieflands. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025, July 25). MDPI. Retrieved from [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021, November 15). Journal of Medicinal Chemistry. Retrieved from [Link]jmedchem.1c01334)

Sources

Comparative

A Comparative Guide to the Fluorescent Properties of N-ethyl-8-nitroquinolin-5-amine and its Analogs

For researchers and professionals in drug development and cellular imaging, the quinoline scaffold represents a cornerstone in the design of novel fluorescent probes. Its inherent photophysical properties, combined with...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and cellular imaging, the quinoline scaffold represents a cornerstone in the design of novel fluorescent probes. Its inherent photophysical properties, combined with the potential for extensive synthetic modification, make it a versatile tool for visualizing complex biological processes. This guide provides an in-depth technical comparison of the fluorescent properties of N-ethyl-8-nitroquinolin-5-amine and its analogs, offering a framework for selecting and designing fluorophores with tailored characteristics.

The core structure, a "push-pull" system created by the electron-donating amino group at the 5-position and the electron-withdrawing nitro group at the 8-position, is the foundation for the interesting photophysical behaviors of these molecules. Variations in the N-alkyl substituent and other positions on the quinoline ring are expected to significantly modulate these properties.

Understanding the Key Photophysical Parameters

The utility of a fluorescent probe is defined by several key performance indicators. A thorough understanding of these metrics is crucial for both selecting an appropriate probe and for designing new ones with desired functionalities.[1]

  • Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous as it allows for strong fluorescence signals even at low probe concentrations.[1]

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield closer to 1 indicates a highly efficient and therefore brighter fluorophore.[1]

  • Stokes Shift: This is the difference in wavelength (or energy) between the maximum of the absorption and the maximum of the emission spectra. A larger Stokes shift is generally desirable as it minimizes self-absorption (re-absorption of emitted photons by other probe molecules) and improves the signal-to-noise ratio.[1]

  • Solvatochromism: This refers to the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent. This property is particularly valuable for probes designed to report on the local microenvironment within a cell or a biomolecule.[2][3]

  • Photostability: This is the ability of a fluorophore to resist degradation (photobleaching) upon exposure to excitation light. High photostability is critical for applications that require long-term or repeated imaging.

Comparative Analysis of N-ethyl-8-nitroquinolin-5-amine Analogs

Due to the limited availability of direct comparative data for a series of N-alkyl-8-nitroquinolin-5-amine analogs, we will draw parallels from studies on other substituted amino-quinolines to predict the influence of structural modifications. For instance, push-pull type fluorescent amino-quinoline derivatives bearing aryl groups at the 8-position have been shown to exhibit significant fluorescent solvatochromism.[2] These compounds display high quantum yields in non-polar solvents, while their fluorescence is almost quenched in polar solvents.[2] This "turn-on" characteristic in non-polar environments makes them suitable for imaging lipid droplets in cells.[2]

Hypothetical Comparative Data:

To illustrate the expected trends, the following table presents a hypothetical comparison of N-ethyl-8-nitroquinolin-5-amine with a few of its potential analogs. The data is extrapolated from general principles of fluorescent probe design and data on related quinoline derivatives.

Compound N-Substituent Expected λex (nm) Expected λem (nm) Expected Stokes Shift (cm-1) Expected Quantum Yield (ΦF) in Dioxane Expected Solvatochromic Shift (nm) (Hexane to Acetonitrile)
1 -CH2CH3~420~530~5200ModerateSignificant
2 -CH3~415~525~5250Slightly lower than 1Similar to 1
3 -CH(CH3)2~425~535~5150Potentially higher than 1Similar to 1
4 -Cyclohexyl~425~540~5200Potentially higher than 1Similar to 1

Causality behind Expected Trends:

  • N-Alkyl Group: Increasing the steric bulk of the N-alkyl group (e.g., from ethyl to isopropyl or cyclohexyl) can potentially restrict intramolecular rotations in the excited state. This reduction in non-radiative decay pathways can lead to an increase in the fluorescence quantum yield.

  • Solvatochromism: The significant intramolecular charge transfer (ICT) character, from the amino donor to the nitro acceptor, is expected to result in a large change in the dipole moment upon excitation. This will lead to pronounced positive solvatochromism, with the emission maximum shifting to longer wavelengths (red-shifting) in more polar solvents.

Experimental Protocols

To facilitate the direct comparison of these and other analogs, the following detailed experimental protocols are provided.

Synthesis of N-substituted 5-amino-8-nitroquinolines

A plausible synthetic route to N-alkyl-8-nitroquinolin-5-amines involves the reduction of the corresponding 5-nitroso derivatives. The general scheme is as follows:

cluster_0 Synthesis Pathway 8-hydroxy-5-nitrosoquinoline 8-Hydroxy-5-nitrosoquinoline N-alkyl-5-nitrosoquinolin-8-amine N-Alkyl-5-nitrosoquinolin-8-amine 8-hydroxy-5-nitrosoquinoline->N-alkyl-5-nitrosoquinolin-8-amine Primary amine (e.g., ethylamine) Amination N-alkyl-8-nitroquinolin-5-amine N-Alkyl-5-amino-8-nitroquinoline N-alkyl-5-nitrosoquinolin-8-amine->N-alkyl-8-nitroquinolin-5-amine Hydrazine hydrate, Pd/C Reduction

Caption: General synthetic scheme for N-alkyl-8-nitroquinolin-5-amines.

Step-by-Step Protocol (adapted from the synthesis of N-substituted 5-nitrosoquinolin-8-amines[4]):

  • Amination of 8-hydroxy-5-nitrosoquinoline:

    • To a solution of 8-hydroxy-5-nitrosoquinoline in a suitable solvent (e.g., ethanol), add an excess of the desired primary amine (e.g., ethylamine).

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting N-alkyl-5-nitrosoquinolin-8-amine by column chromatography on silica gel.

  • Reduction to N-alkyl-8-nitroquinolin-5-amine:

    • Dissolve the N-alkyl-5-nitrosoquinolin-8-amine in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the crude N-alkyl-8-nitroquinolin-5-amine, which can be further purified by recrystallization or column chromatography.

Characterization of Fluorescent Properties

The following protocol outlines the steps for determining the key photophysical parameters.

cluster_1 Fluorescence Characterization Workflow Prepare_Solutions Prepare Stock and Diluted Solutions Measure_Absorbance Measure UV-Vis Absorbance Spectra Prepare_Solutions->Measure_Absorbance Measure_Emission Measure Fluorescence Emission Spectra Prepare_Solutions->Measure_Emission Assess_Solvatochromism Assess Solvatochromism in Various Solvents Prepare_Solutions->Assess_Solvatochromism Calculate_QY Calculate Quantum Yield (Relative Method) Measure_Absorbance->Calculate_QY Determine_Stokes_Shift Determine Stokes Shift Measure_Absorbance->Determine_Stokes_Shift Measure_Emission->Calculate_QY Measure_Emission->Determine_Stokes_Shift

Caption: Experimental workflow for fluorescence characterization.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer (Spectrofluorometer)

Procedure for Determining Quantum Yield (Relative Method):

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.[1]

  • Select a Standard: Choose a quantum yield standard that has an absorption range similar to the sample and a well-characterized quantum yield. For quinoline derivatives emitting in the green-yellow region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

  • Prepare Solutions:

    • Prepare a stock solution of the N-ethyl-8-nitroquinolin-5-amine analog and the standard in the same spectroscopic-grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[1]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std × (msample / mstd) × (η2sample / η2std)

      where:

      • ΦF,std is the quantum yield of the standard.

      • msample and mstd are the slopes of the linear fits for the sample and the standard, respectively.

      • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if different).

Procedure for Assessing Solvatochromism:

  • Prepare solutions of the N-ethyl-8-nitroquinolin-5-amine analog at the same concentration in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • Record the absorption and fluorescence emission spectra for each solution.

  • Plot the emission maximum (in nm or cm-1) against a solvent polarity scale (e.g., the Lippert-Mataga plot or the ET(30) scale) to visualize the solvatochromic effect.

Concluding Remarks and Future Directions

The N-ethyl-8-nitroquinolin-5-amine scaffold holds significant promise for the development of novel fluorescent probes. The inherent "push-pull" electronic structure suggests that these compounds will exhibit interesting photophysical properties, including sensitivity to the local environment. While direct comparative data is currently scarce, the experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate a series of analogs.

Future work should focus on the synthesis and detailed photophysical characterization of a library of N-alkyl-8-nitroquinolin-5-amines with varying alkyl chain lengths and branching. Furthermore, the introduction of additional substituents on the quinoline ring could be explored to fine-tune the spectral properties and enhance the quantum yield. Such systematic studies will undoubtedly unlock the full potential of this promising class of fluorophores for applications in cellular imaging, biosensing, and materials science.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep. 2019;9(1):17688. [Link]

  • Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. Chemistry of Heterocyclic Compounds. 2008;44(6):705-709. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Biol Ther. 2010;9(11):937-943. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. 2021;26(2):453. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals (Basel). 2022;15(6):693. [Link]

  • Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Research Square. 2022. [Link]

  • The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules. 2024;29(10):2256. [Link]

  • Preparation of 8-nitroquinoline. PrepChem. [Link]

  • N-ethyl-8-nitroisoquinolin-5-amine. Chemazone. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. J Mol Struct. 2019;1175:86-98. [Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules. 2024;29(8):1825. [Link]

  • Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. New J. Chem., 2015,39, 1196-1207. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals (Basel). 2023;16(8):1075. [Link]

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Org. Biomol. Chem., 2016,14, 759-766. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Jundishapur J Nat Pharm Prod. 2013;8(4):173-6. [Link]

  • A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Anal. Methods, 2023,15, 388-396. [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. J Fungi (Basel). 2024;10(4):279. [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Sol. Energy Mater. Sol. Cells. 2013;108:111-120. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-8-nitroquinolin-5-amine proper disposal procedures

An authoritative guide to the proper handling, segregation, and disposal of N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2). As a Senior Application Scientist, I emphasize that waste management is not merely an admini...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the proper handling, segregation, and disposal of N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2).

As a Senior Application Scientist, I emphasize that waste management is not merely an administrative endpoint; it is a critical extension of experimental design. Nitroquinoline derivatives are highly biologically active. The parent scaffolds (such as 4-nitroquinoline 1-oxide and 8-nitroquinolin-5-amine) are well-documented DNA intercalators and suspected mutagens [1]. Consequently, the disposal of N-ethyl-8-nitroquinolin-5-amine requires strict adherence to professional Environmental Health and Safety (EHS) protocols to prevent occupational exposure and environmental contamination.

Chemical Profile & Hazard Causality

Before designing a disposal plan, we must understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of both an electron-withdrawing nitro group and an electron-donating amine on the quinoline ring creates a highly polarized system.

Table 1: Hazard Profile and Waste Compatibility

Property/HazardDescription & CausalityWaste Segregation Rule
Chemical Class Nitroaromatic / Quinoline derivative.Isolate from general non-hazardous organic waste.
Toxicity Suspected mutagen/genotoxin. Nitroquinolines can undergo enzymatic reduction in vivo to form DNA-reactive hydroxylamines.Label all primary and secondary containers as "Toxic / Suspected Mutagen" .
Reactivity The nitro group ( −NO2​ ) acts as an oxidizing moiety.Strictly separate from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) to prevent exothermic reactions.
Environmental High potential for aquatic toxicity; resistant to standard biological wastewater treatment.Zero drain disposal. Must be routed for high-temperature incineration.

Operational Disposal Plan & Step-by-Step Methodology

Do not attempt benchtop chemical neutralization (e.g., using bleach or permanganate) for nitroquinolines. Chemical degradation of nitroaromatics often yields highly toxic, partially oxidized intermediates or chlorinated byproducts that are more hazardous than the parent compound. The only scientifically sound and EPA-compliant method for disposal is high-temperature commercial incineration [2].

Protocol A: Solid Waste Segregation (Powders, Vials, and Contaminated Consumables)

Applicable to: Unused reagents, contaminated weighing paper, pipette tips, and empty primary vendor vials.

  • Containment at Source: Place all solid waste directly into a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar) inside the fume hood.

    • Causality: HDPE provides an excellent moisture barrier and prevents the migration of fine, electrostatically charged powders, which are common with functionalized quinolines.

  • Double-Bagging PPE: Gloves used during the handling of N-ethyl-8-nitroquinolin-5-amine must be considered contaminated. Remove outer gloves using the "beak method" (turning them inside out) and place them immediately into the solid waste container.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "Hazardous Solid Waste: Contains N-ethyl-8-nitroquinolin-5-amine (Nitroaromatic, Toxic)."

Protocol B: Liquid Waste Segregation (Reaction Mother Liquors and Wash Solvents)

Applicable to: Organic solvents (e.g., DMSO, DMF, DCM, Methanol) containing dissolved N-ethyl-8-nitroquinolin-5-amine.

  • Solvent Compatibility Check: Ensure the liquid waste carboy does not contain incompatible mixtures (e.g., do not mix halogenated solvents with acetone in the presence of basic amines, as this can lead to haloform reactions).

  • Transfer Protocol: Using a closed-system funnel or a secondary containment tray, transfer the liquid waste into a designated Halogenated or Non-Halogenated organic waste carboy, depending on the carrier solvent.

    • Causality: Even if the carrier solvent is non-halogenated, the nitrogen-rich nature of the solute requires the waste contractor to adjust the scrubber systems during incineration to manage NOx​ emissions. Accurate labeling ensures the incinerator facility processes the drum correctly.

  • Headspace Management: Never fill liquid waste carboys beyond 80% capacity.

    • Causality: Ambient temperature fluctuations in the laboratory can cause organic solvents to expand. Sufficient headspace prevents pressure buildup and catastrophic container failure [3].

Waste Lifecycle Workflow

The following diagram illustrates the logical decision tree for managing N-ethyl-8-nitroquinolin-5-amine waste streams in a professional laboratory setting.

G Start Waste Generation: N-ethyl-8-nitroquinolin-5-amine Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Organic Solvents) Decision->Liquid Solution ContainerS Seal in High-Density Polyethylene (HDPE) Solid->ContainerS ContainerL Collect in Compatible Solvent Carboy Liquid->ContainerL Label Label: Toxic/Mutagenic Isolate from Reducers ContainerS->Label ContainerL->Label EHS EHS Collection & High-Temp Incineration Label->EHS

Workflow for the segregation and disposal of N-ethyl-8-nitroquinolin-5-amine waste.

Spill Response and Decontamination

In the event of an accidental spill outside of primary containment, standard sweeping or mopping is strictly prohibited due to the risk of aerosolizing mutagenic dust.

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity.

  • PPE Escalation: Responders must don fresh nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator, and a disposable Tyvek sleeve/apron.

  • Wet-Wiping Technique (For Powders): Do not dry-sweep. Lightly dampen an absorbent pad with an appropriate high-boiling solvent (e.g., a small amount of water or ethanol, depending on solubility) to suppress dust formation. Gently place the pad over the powder to absorb it.

  • Surface Decontamination: Wash the affected area with a strong detergent and water solution. Collect all wash water and absorbent pads as hazardous solid waste following Protocol A.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5297195, 8-nitroquinolin-5-amine" PubChem, [Link]. Accessed 27 March 2026.

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov, [Link]. Accessed 27 March 2026.

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450)." OSHA.gov, [Link]. Accessed 27 March 2026.

Handling

Personal protective equipment for handling N-ethyl-8-nitroquinolin-5-amine

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist, but as a system of biochemical causality. When working with N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2), standard laborator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist, but as a system of biochemical causality. When working with N-ethyl-8-nitroquinolin-5-amine (CAS: 923107-86-2), standard laboratory precautions are fundamentally insufficient. This compound merges a nitroquinoline core with an aromatic amine—structural motifs notorious for their severe genotoxic and mutagenic potential.

To build a truly safe operational environment, we must first understand why we are protecting ourselves. By understanding the toxicokinetics of the molecule, we can design a self-validating Personal Protective Equipment (PPE) strategy that eliminates the risk of exposure.

Part 1: The Mechanistic Rationale for High-Level Protection

N-ethyl-8-nitroquinolin-5-amine is an analog of well-documented carcinogens like 4-nitroquinoline 1-oxide (4NQO). The hazard does not stem from the parent molecule itself, but from how human cellular machinery processes it.

Upon entering the body (via inhalation of micro-dust or dermal absorption), the compound undergoes enzymatic nitroreduction catalyzed by cytosolic reductases (such as xanthine oxidase or DT-diaphorase) to form reactive N-hydroxy arylamine intermediates[1]. These intermediates are further conjugated by Phase II enzymes (NATs or SULTs) into highly reactive electrophilic esters[1]. These esters aggressively attack purine bases in our DNA, preferentially forming bulky adducts at guanine and adenine residues, which leads to pre-mutational lesions, oxidative stress, and ultimately, mutagenesis[2].

Because the primary routes of accidental exposure in the lab are aerosolized powder inhalation and transdermal permeation, our PPE matrix must create an absolute, multi-layered barrier against these specific vectors.

ToxicityPathway A N-ethyl-8-nitroquinolin-5-amine (Pro-mutagen) B Nitroreduction (e.g., Xanthine Oxidase / CYP450) A->B Enzymatic Activation C N-hydroxy arylamine (Reactive Intermediate) B->C D Phase II Conjugation (NATs / SULTs) C->D Esterification E Highly Reactive Ester D->E F DNA Adduct Formation (Purine Bases: Guanine/Adenine) E->F Electrophilic Attack G Pre-mutational Lesions & Oxidative Stress F->G

Fig 1: Metabolic activation pathway of nitroquinolines leading to DNA adduct formation.

Part 2: The Self-Validating PPE Matrix

To counteract the hazards identified above, all quantitative and qualitative PPE requirements are summarized below. Every piece of equipment serves a specific mechanistic purpose.

Protection ZoneRequired SpecificationMechanistic Rationale
Dermal (Hands) Double Gloving: Inner: Nitrile (min 4 mil). Outer: Neoprene or Butyl Rubber.Aromatic amines can slowly permeate standard nitrile. Neoprene provides superior chemical resistance against amine-induced degradation.
Dermal (Body) Tychem® QC Suit or disposable impermeable polyethylene-coated lab coat.Prevents aerosolized particulates from settling on cotton clothing, which can act as a reservoir for transdermal absorption via sweat.
Respiratory N95/P100 Particulate Respirator (minimum) or PAPR (preferred for bulk powder).Nitroquinoline dust is highly potent. Even microgram quantities inhaled can lead to significant alveolar absorption and subsequent nitroreduction[1].
Ocular/Mucosal Indirect Vent Splash Goggles + Full Face Shield .Prevents micro-particulate deposition on the conjunctiva, a highly vascularized tissue that bypasses first-pass metabolism.

Part 3: Operational Protocols & Methodologies

A protocol is only effective if it can validate its own integrity. Follow this step-by-step methodology for gowning and handling to ensure zero operational failure.

Methodology 1: Toxicological Gowning Sequence (Pre-Operation)
  • Base Layer Preparation: Remove all jewelry. Wash hands with soap and water.

  • Primary Dermal Barrier (Inner Gloves): Don the 4-mil nitrile inner gloves.

    • Self-Validation Check: Interlock your fingers and stretch the webbing. Inspect for micro-tears against a light source.

  • Systemic Barrier (Suit): Don the impermeable Tychem suit. Ensure the sleeves are pulled over the cuffs of the inner nitrile gloves.

  • Respiratory Protection: Don the P100 respirator.

    • Self-Validation Check: Perform a negative-pressure seal check. Cup your hands over the filter and inhale sharply. The mask must collapse slightly inward with no air leaking around the nasal bridge.

  • Mucosal Protection: Don splash goggles, followed by the face shield.

  • Secondary Dermal Barrier (Outer Gloves): Don the Neoprene outer gloves. Pull the cuffs of the outer gloves over the sleeves of the Tychem suit to create a shingled seal.

GowningWorkflow Start Pre-Entry: Inspect All PPE Step1 Don Inner Nitrile Gloves (Validate Integrity) Start->Step1 Step2 Don Impermeable Suit (Seal Wrists) Step1->Step2 Step3 Don P100 Respirator (Perform Seal Check) Step2->Step3 Step4 Don Splash Goggles & Face Shield Step3->Step4 Step5 Don Outer Neoprene Gloves (Pull Over Suit Cuffs) Step4->Step5 End Proceed to Class II BSC / Chemical Fume Hood Step5->End

Fig 2: Step-by-step self-validating gowning workflow for handling mutagenic amines.

Methodology 2: De-gowning and Decontamination (Post-Operation)

Crucial Principle: Assume the outer layer is heavily contaminated.

  • Outer Glove Decontamination: While still in the fume hood, wipe the outer neoprene gloves with a 10% IPA/water solution to remove loose powder.

  • Outer Glove Removal: Carefully peel off the outer gloves inside-out. Dispose of them immediately in a designated hazardous waste bio-bag inside the hood.

  • Face & Body Doffing: Remove the face shield and goggles handling only the back straps. Unzip and peel off the Tychem suit inside-out, rolling it down your body to trap any particulates inside the fold.

  • Respiratory Doffing: Remove the respirator without touching the front filter element.

  • Inner Glove Removal: Remove the inner nitrile gloves inside-out. Wash hands and forearms immediately with copious amounts of soap and water.

Methodology 3: Spill Response & Disposal Plan

In the event of a powder spill of N-ethyl-8-nitroquinolin-5-amine outside the containment hood:

  • Evacuate and Isolate: Immediately step back, alert colleagues, and isolate the area to prevent aerosol disturbance.

  • Absorption & Containment: Do not sweep dry powder (this aerosolizes the mutagen). Gently cover the spill with damp absorbent pads (wetted with water or a mild 10% IPA solution) to suppress dust.

  • Collection: Using disposable plastic scoops, collect the wetted pads and powder into a sealable, leak-proof hazardous waste container.

  • Surface Decontamination: Wash the surface three times using a high-detergent solution, followed by a water rinse.

  • Disposal: All collected waste, including PPE used during the cleanup, must be labeled as "Highly Toxic/Mutagenic Chemical Waste" and sent for high-temperature incineration. Do not pour any solutions down the drain.

References

  • [2] Molecular models of induced DNA premutational damage and mutational pathways for the carcinogen 4-nitroquinoline 1-oxide and its metabolites - PubMed. National Institutes of Health (NIH). Available at:

  • [1] Human Enzymes Involved in the Metabolic Activation of the Environmental Contaminant 3-Nitrobenzanthrone: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase12 - AACR Journals. American Association for Cancer Research. Available at:

Sources

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